Xantocillin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVKDUTYAGKEW-WHYMJUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018149 | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-74-5, 11042-38-9 | |
| Record name | Xanthocillin X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xantocillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthocillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xantocillin's Novel Mechanism of Action: A Technical Guide to Heme Biosynthesis Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, a natural product first isolated from Penicillium notatum in 1948, is an isonitrile-containing antibiotic with potent broad-spectrum activity, notably against challenging Gram-negative pathogens such as Acinetobacter baumannii.[1][2] Recent in-depth studies have unveiled a unique mechanism of action that sets it apart from conventional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication.[][4] This guide elucidates the core mechanism of this compound, focusing on its interaction with the heme biosynthesis pathway, a novel target for antibacterial agents.
Core Mechanism: Sequestration of Heme and Dysregulation of its Biosynthesis
The primary antibacterial effect of this compound stems from its ability to directly bind to and sequester intracellular heme, specifically the iron-bound form.[1][5] This action is mediated by the isonitrile functional groups present in the this compound molecule.[1] By sequestering heme, this compound prevents it from binding to its cognate enzymes, thereby disrupting the negative feedback regulation of the heme biosynthesis pathway.[2][6]
This disruption leads to an uncontrolled upregulation of the pathway, resulting in the accumulation of porphyrin precursors.[1][2] The excess porphyrins generate reactive oxygen species (ROS), which induce oxidative stress and ultimately lead to bacterial cell death.[1] This novel mechanism of targeting a cofactor's biosynthesis pathway represents a promising avenue for the development of new antibiotics to combat multidrug-resistant bacteria.[1][2]
Quantitative Data on Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of representative bacterial strains.
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
| Acinetobacter baumannii | Gram-Negative | 0.25 - 1 |
| Escherichia coli | Gram-Negative | 4 |
| Klebsiella pneumoniae | Gram-Negative | 8 |
| Pseudomonas aeruginosa | Gram-Negative | 16 |
| Staphylococcus aureus | Gram-Positive | 1 |
| Enterococcus faecalis | Gram-Positive | >64 |
| Enterococcus faecium | Gram-Positive | >64 |
Data compiled from publicly available research.
Experimental Protocols
The elucidation of this compound's mechanism of action involved a combination of microbiological, genetic, and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth) to a standardized density (e.g., 0.5 McFarland standard).
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Generation and Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance to this compound.
Methodology:
-
A high-density culture of a susceptible bacterial strain (e.g., A. baumannii) is plated on agar containing a supra-MIC concentration of this compound.
-
Resistant colonies that emerge after incubation are isolated and purified.
-
Genomic DNA is extracted from both the resistant mutants and the wild-type strain.
-
Whole-genome sequencing is performed to identify mutations present in the resistant strains but absent in the wild-type.
-
Bioinformatic analysis is used to pinpoint the mutated genes, such as the observed mutations in the hemB gene encoding porphobilinogen synthase.[1][2]
Heme Binding Assay
Objective: To demonstrate the direct interaction between this compound and heme.
Methodology:
-
The visible absorption spectrum of hemin (oxidized heme) in a suitable buffer (e.g., phosphate buffer, pH 7.4) is recorded using a spectrophotometer.
-
A solution of this compound is added to the hemin solution.
-
The absorption spectrum is recorded again.
-
A change in the spectral characteristics of hemin, such as a shift in the Soret absorption band, indicates a direct binding interaction between this compound and heme.[2]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action and the experimental approaches used to uncover it.
Caption: Proposed mechanism of action of this compound in a bacterial cell.
Caption: Workflow of key experiments to determine this compound's mechanism.
Synergistic Potential and Future Directions
Interestingly, this compound has demonstrated a synergistic effect with the aminoglycoside antibiotic gentamicin.[2] This suggests that by disrupting heme biosynthesis, this compound may potentiate the activity of other antibiotics, offering a potential strategy to combat antibiotic resistance.
While the mechanism of action is now better understood, further research is warranted to explore the full potential of this compound and its derivatives. Key areas for future investigation include understanding the basis for its varying potency across different bacterial species and evaluating its in vivo efficacy and potential for toxicity, given that heme is also a crucial component in mammalian cells.[1] Nevertheless, the discovery of this compound's unique targeting of heme biosynthesis opens up an exciting new frontier in the quest for novel antibacterial therapies.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Xantocillin: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xantocillin, a pioneering antibiotic, holds the distinction of being the first naturally occurring isocyanide-containing compound to be discovered. Isolated initially from the fungus Penicillium notatum, its discovery marked a significant milestone in the field of natural product chemistry and antibiotic research. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the seminal isolation procedures and its antimicrobial profile. The document further elucidates the biosynthetic pathway of this unique metabolite and its mechanism of action, offering valuable insights for researchers in microbiology, natural product chemistry, and drug development. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding.
Discovery and Origin
This compound was first isolated from the fungus Penicillium notatum by W. Rothe in 1950, as reported in a preliminary communication in the journal Die Pharmazie.[1][2] This discovery was significant as it introduced the isocyanide functional group as a new class of natural products. While Penicillium notatum is the historical source, subsequent research has identified other fungal species capable of producing this compound, including Penicillium expansum, a resident fungal strain of the Mir orbital complex, Aspergillus fumigatus, and Penicillium commune.
Historical Context: The Genus Penicillium
The genus Penicillium is renowned for its production of a wide array of secondary metabolites with diverse biological activities. The most famous of these is Penicillin, discovered by Alexander Fleming in 1928 from Penicillium notatum (later identified as Penicillium rubens). This discovery revolutionized medicine and ushered in the age of antibiotics. The subsequent isolation of this compound from the same genus further highlighted the rich chemical diversity and therapeutic potential of these ubiquitous fungi.
Physicochemical Properties
This compound is a yellow crystalline substance. It is characterized by the presence of two isocyanide groups, which are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
| Appearance | Yellow crystals |
| Melting Point | 200 °C (decomposes) |
| IUPAC Name | 4,4'-[(1Z,3Z)-2,3-diisocyanobuta-1,3-diene-1,4-diyl]diphenol |
Experimental Protocols
Original Isolation from Penicillium notatum (Rothe, 1950)
While the original 1950 publication by Rothe was a preliminary communication and lacked a detailed experimental section, subsequent work and general knowledge of natural product isolation from fungi allow for a reconstruction of the likely methodology. The process would have involved the cultivation of Penicillium notatum in a suitable liquid medium, followed by extraction of the active compound and purification.
General Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: Penicillium notatum would be cultured in a sterile liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The culture would be incubated for a period of several days to allow for fungal growth and production of secondary metabolites.
-
Extraction: The fungal mycelium would be separated from the culture broth by filtration or centrifugation. The broth, containing the secreted this compound, would then be extracted with an organic solvent such as ethyl acetate or chloroform. The organic phase, containing the crude this compound, would be collected and concentrated under reduced pressure.
-
Purification: The crude extract would be subjected to chromatographic techniques to purify this compound. This could involve column chromatography using silica gel or alumina, followed by recrystallization from a suitable solvent to obtain pure, crystalline this compound.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its potency varies depending on the bacterial species.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | ATCC 17978 | 0.016 | [3] |
| Acinetobacter baumannii | ATCC 19606 | 0.008 | [3] |
| Escherichia coli | K12 | 2 | [3] |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 4 | [3] |
| Staphylococcus aureus (MRSA) | USA300 | 4 | [3] |
| Pseudomonas aeruginosa | PAO1 | 8 | [3] |
| Klebsiella pneumoniae | ATCC 13883 | 8 | [3] |
Methodology for MIC Determination (Broth Microdilution):
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated in Aspergillus fumigatus. The pathway starts from the amino acid tyrosine and involves a key isocyanide synthase enzyme.
Caption: Biosynthesis of this compound from Tyrosine.
The biosynthesis is initiated by the enzyme XanB , an isocyanide synthase, which converts tyrosine into 4-hydroxyphenylacetyl isocyanide. Subsequently, the enzyme XanG catalyzes the dimerization of this intermediate to form the final this compound X molecule.
Mechanism of Action: Dysregulation of Heme Biosynthesis
Recent studies have revealed a novel mechanism of action for this compound against the bacterium Acinetobacter baumannii. This compound's antibacterial effect is not due to the inhibition of a specific enzyme but rather through the dysregulation of the essential heme biosynthesis pathway.
Caption: Mechanism of action of this compound against A. baumannii.
The key events in this mechanism are:
-
Heme Binding: this compound directly binds to heme, the iron-containing cofactor essential for various cellular processes, including respiration.
-
Dysregulation of Heme Biosynthesis: This binding sequesters heme, leading to a dysregulation of the heme biosynthesis pathway. The cell perceives a lack of heme and upregulates the pathway, resulting in the accumulation of toxic porphyrin intermediates.
-
Bacterial Cell Death: The accumulation of these toxic intermediates and the disruption of heme homeostasis ultimately lead to bacterial cell death.
Resistance to this compound in A. baumannii has been linked to mutations in the hemB gene, which encodes for porphobilinogen synthase, a key enzyme in the heme biosynthesis pathway.
Conclusion
This compound, a pioneering isocyanide-containing antibiotic from Penicillium notatum, continues to be a subject of scientific interest. Its unique structure, broad-spectrum antimicrobial activity, and novel mechanism of action against multidrug-resistant pathogens like Acinetobacter baumannii highlight its potential for further investigation and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the ongoing quest for new and effective antimicrobial agents.
References
Chemical structure and properties of Xanthocillin X
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthocillin X, a pioneering natural product first isolated from Penicillium notatum, holds the distinction of being the first identified isocyanide-containing compound.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its isolation and characterization, alongside elucidated signaling pathways, are presented to support ongoing research and drug development efforts.
Chemical Structure and Identification
Xanthocillin X, also known as Xantocillin, is a symmetrical molecule characterized by a 1,3-butadiene backbone with two isonitrile and two p-hydroxyphenyl substituents.[2][3]
Chemical Structure:
Figure 1: Chemical structure of Xanthocillin X.
Table 1: Chemical Identifiers of Xanthocillin X
| Identifier | Value |
| IUPAC Name | 4,4'-[(1Z,3Z)-2,3-Diisocyanobuta-1,3-diene-1,4-diyl]diphenol[1] |
| CAS Number | 580-74-5[3] |
| Molecular Formula | C₁₈H₁₂N₂O₂[3] |
| Synonyms | This compound, Ophthocillin[1] |
Physicochemical Properties
Xanthocillin X presents as yellow crystals and is known to decompose at approximately 200-210°C.[1] Its solubility is limited in non-polar solvents and water but increases in polar organic solvents and aqueous alkaline solutions.
Table 2: Physicochemical Data of Xanthocillin X
| Property | Value | Reference |
| Molecular Weight | 288.31 g/mol | [3] |
| Appearance | Yellow crystals | [1] |
| Melting Point | ~200-210 °C (decomposes) | [1] |
| Solubility | Practically insoluble in water, petroleum ether, benzene, chloroform. Soluble (up to 1%) in alcohol, ether, acetone, dioxane. Freely soluble in aqueous alkaline solutions. | [3] |
| XLogP3 | 3.1 | [3] |
| Topological Polar Surface Area | 49.2 Ų | [3] |
Table 3: Spectroscopic Data of Xanthocillin X
| Spectroscopic Data | Values |
| ¹H NMR | Data to be sourced from supplementary materials of cited literature. |
| ¹³C NMR | Data to be sourced from supplementary materials of cited literature. |
| Infrared (IR) | Data to be sourced from relevant spectroscopic studies. |
| Mass Spectrometry (MS) | Data to be sourced from relevant spectroscopic studies. |
Experimental Protocols
Isolation and Purification of Xanthocillin X from Penicillium sp.
The following protocol is a generalized procedure based on common practices for the extraction of secondary metabolites from fungal cultures.
Figure 2: General workflow for the isolation and purification of Xanthocillin X.
Methodology:
-
Fungal Culture: Penicillium sp. is cultured on a solid rice medium for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.[3]
-
Extraction: The culture is exhaustively extracted with a suitable organic solvent such as ethyl acetate. The solvent is then removed under reduced pressure to yield a crude extract.[3]
-
Chromatographic Separation: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of a non-polar solvent like cyclohexane and a more polar solvent like ethyl acetate, to separate the components based on polarity.[3]
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Xanthocillin X.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with Xanthocillin X are further purified using HPLC to obtain the pure compound.
Characterization
The identity and purity of the isolated Xanthocillin X are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the isocyanide group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded to determine the absorption maxima.
Biological Activities and Signaling Pathways
Xanthocillin X exhibits a range of biological activities, with its antibiotic and anticancer properties being the most extensively studied. Its mechanisms of action involve distinct signaling pathways.
Dysregulation of Heme Biosynthesis (Antibacterial Activity)
A primary mechanism of Xanthocillin X's antibacterial activity is the disruption of heme biosynthesis. Xanthocillin X directly binds to heme, the iron-containing cofactor essential for numerous cellular processes. This sequestration of heme leads to a feedback dysregulation of the heme biosynthetic pathway, resulting in the accumulation of toxic porphyrin precursors and ultimately causing bacterial cell death.[4]
Figure 3: Proposed mechanism of Xanthocillin X-induced dysregulation of heme biosynthesis.
Inhibition of the MEK/ERK Signaling Pathway (Anticancer Activity)
In the context of cancer cells, Xanthocillin X has been shown to induce autophagy by inhibiting the MEK/ERK signaling pathway. The RAF-MEK-ERK cascade is a critical pathway that regulates cell proliferation and survival. By down-regulating this pathway, Xanthocillin X promotes the up-regulation of the class III PI3K/Beclin 1 signaling pathway, a key initiator of autophagy. This programmed cell survival/death mechanism contributes to its anticancer effects.[5]
Figure 4: Inhibition of the MEK/ERK pathway by Xanthocillin X leading to autophagy.
Conclusion
Xanthocillin X remains a molecule of significant interest due to its unique chemical structure and diverse biological activities. Its dual mechanisms of action, targeting both bacterial heme biosynthesis and cancer cell signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore the multifaceted nature of Xanthocillin X.
References
- 1. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SD118-xanthocillin X (1), a novel marine agent extracted from Penicillium commune, induces autophagy through the inhibition of the MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Xantocillin Biosynthesis Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xantocillin, the first naturally occurring isocyanide antibiotic discovered, has garnered significant interest for its broad-spectrum antibacterial properties.[1][2][3][4] Originally isolated from Penicillium notatum, its biosynthetic pathway has been elucidated primarily in the opportunistic human pathogen Aspergillus fumigatus.[1][2][3][4][5] This technical guide provides an in-depth exploration of the core components of the this compound biosynthesis pathway, including the genetic architecture, enzymatic machinery, and regulatory mechanisms. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique secondary metabolic pathway for potential therapeutic applications.
The Xanthocillin Biosynthetic Gene Cluster (xan BGC)
The biosynthesis of xanthocillin and its derivatives is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the xan cluster.[1][2][3][5] In Aspergillus fumigatus, this cluster contains the core genes essential for the production of the isocyanide scaffold and its subsequent modifications. The identification of the xan BGC was achieved through comparative metabolomics of overexpression and knockout mutants of candidate isocyanide synthase (ICS) genes.[1][2][3][5]
Key Genes in the xan BGC of A. fumigatus
| Gene | Proposed Function | Homologue/Domain |
| xanB | Isocyanide synthase (ICS); catalyzes the conversion of L-tyrosine to a putative isocyanide intermediate.[2][6] | Fungal isocyanide synthase domain (PF05141) |
| xanG | Cytochrome P450 monooxygenase; involved in the oxidative dimerization of the isocyanide intermediate to form xanthocillin.[2][6] | Homologue of yeast enzyme Dit2 |
| xanA | Putative isocyanide hydratase; may be involved in the introduction of N-formyl moieties or detoxification.[2][6] | Isocyanide hydratase homologue |
| xanE | Putative methyltransferase; likely responsible for the addition of methyl groups in xanthocillin derivatives.[2][6] | Methyltransferase |
| xanC | Transcription factor; involved in the regulation of the xan BGC.[2] | Fungal specific transcription factor |
| xanD | Putative protein with an uncharacterized domain.[2] | - |
| xanF | - | - |
The Core Biosynthetic Pathway
The biosynthesis of xanthocillin commences with the amino acid precursor, L-tyrosine. The pathway is proposed to proceed through a series of enzymatic reactions, as detailed below and illustrated in the accompanying pathway diagram.
-
Isocyanide Formation: The initial and committing step is the conversion of L-tyrosine into a putative tyrosine-derived isocyanide intermediate.[6] This reaction is catalyzed by the isocyanide synthase, XanB.[2][6]
-
Dimerization: Subsequently, the cytochrome P450 monooxygenase, XanG, is proposed to catalyze the oxidative dimerization of two molecules of the isocyanide intermediate to form the characteristic 1,4-diphenyl-1,3-butadiene backbone of xanthocillin.[2][6]
-
Tailoring Modifications: The core xanthocillin structure can undergo further modifications by tailoring enzymes encoded within the xan BGC. The putative methyltransferase, XanE, is likely responsible for the methylation of hydroxyl groups, while XanA, a putative isocyanide hydratase, may be involved in the formation of N-formyl groups observed in some xanthocillin derivatives.[2][6]
Below is a DOT language script for the visualization of the proposed xanthocillin biosynthesis pathway.
Regulation of Xanthocillin Biosynthesis
The production of xanthocillin is not constitutive and appears to be tightly regulated by environmental cues, most notably the availability of copper.
Copper-Responsive Regulation
Studies in A. fumigatus have demonstrated that the transcription of the xan BGC is significantly upregulated under copper-starvation conditions.[1][2][3][5] This suggests a role for xanthocillin and other isocyanide-containing metabolites in copper homeostasis, potentially as chelating agents.[1] The transcriptional regulator XanC is implicated in controlling the expression of the xan gene cluster.[2]
Another isocyanide synthase-containing cluster, termed the copper-responsive metabolite (crm) BGC, is also transcriptionally responsive to external copper levels.[1][2][3][5] This co-regulation highlights a broader network of copper-responsive secondary metabolism in fungi.
The logical relationship of copper-dependent regulation can be visualized as follows:
Experimental Methodologies
The elucidation of the xanthocillin biosynthesis pathway has relied on a combination of genetic, analytical, and bioinformatic techniques. The following provides an overview of the key experimental protocols employed in the study of this pathway.
Fungal Strains and Growth Conditions
-
Strains: Aspergillus fumigatus wild-type and mutant strains (e.g., ΔxanB, ΔcrmA ΔxanB) are typically used.
-
Media: Strains are generally cultured on standard fungal growth media such as Aspergillus minimal medium (AMM) or potato dextrose agar (PDA). For studying copper regulation, cultures are grown in copper-depleted and copper-replete conditions.
Genetic Manipulation
-
Gene Deletion: Targeted gene knockouts are created using homologous recombination with a selectable marker (e.g., hygromycin resistance). This involves constructing a deletion cassette containing the marker flanked by sequences upstream and downstream of the target gene.
-
Gene Overexpression: Overexpression constructs are typically generated by placing the gene of interest under the control of a strong, inducible or constitutive promoter and introducing it into the fungal genome.
The general workflow for generating and analyzing mutant fungal strains is depicted below.
Metabolite Analysis
-
Extraction: Fungal cultures are typically extracted with an organic solvent such as ethyl acetate. The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for analysis.
-
LC-HRMS: Liquid chromatography-high resolution mass spectrometry is the primary analytical technique used to profile the secondary metabolites produced by the fungal strains. This allows for the detection and identification of xanthocillin and its derivatives based on their retention times and accurate mass measurements.
-
NMR Spectroscopy: For novel compounds, preparative high-performance liquid chromatography (HPLC) is used for isolation, followed by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for structural elucidation.[2]
Quantitative Data
While the existing literature provides a robust qualitative understanding of the xanthocillin biosynthesis pathway, there is a notable absence of comprehensive, publicly available quantitative data. Specific enzyme kinetics for the Xan enzymes, precise fold-change values for gene expression under varying copper concentrations, and absolute production yields of xanthocillin and its derivatives in different fungal strains and culture conditions are not extensively documented in the primary research articles. Further targeted experimental work is required to generate these valuable datasets, which will be crucial for metabolic engineering efforts and optimizing the production of these promising antibacterial compounds.
Conclusion and Future Perspectives
The elucidation of the xanthocillin biosynthesis pathway in fungi has unveiled a fascinating and tightly regulated metabolic network. The identification of the xan BGC and the characterization of its core enzymes provide a solid foundation for further investigation and exploitation. The copper-responsive regulation of this pathway suggests a potential interplay between secondary metabolism and metal homeostasis, a topic that warrants deeper exploration. For drug development professionals, the genetic and enzymatic tools are now available to potentially engineer novel xanthocillin analogues with improved pharmacological properties. Future research should focus on detailed enzymatic characterization, elucidation of the precise regulatory network governing the xan cluster, and the exploration of this pathway in other xanthocillin-producing fungi. The generation of quantitative data will be paramount in translating our fundamental understanding of this pathway into tangible applications in medicine and biotechnology.
References
- 1. Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Xantocillin: A Technical Guide to its Broad-Spectrum Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the broad-spectrum antibacterial activity of Xantocillin, with a specific focus on its efficacy against Gram-positive bacteria. This compound, a naturally occurring isonitrile antibiotic, has demonstrated significant potential as a therapeutic agent, particularly in an era of rising antibiotic resistance. This document consolidates key data on its minimum inhibitory concentrations (MICs), elucidates its unique mechanism of action, and provides standardized experimental protocols for its study.
Quantitative Assessment of Antibacterial Activity
This compound X (Xan) has been shown to possess a broad spectrum of bioactivity against a range of pathogenic bacteria.[1] Its efficacy against Gram-positive organisms, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, is particularly noteworthy.[1] The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against representative Gram-positive bacterial strains.
| Bacterial Strain | Strain Designation | MIC (µM) | Reference |
| Staphylococcus aureus (MSSA) | Newman | 2 | [1] |
| Staphylococcus aureus (MRSA) | USA300 | 2 | [1] |
This data is derived from in vitro studies and highlights the potent antibacterial activity of this compound against clinically relevant Gram-positive pathogens. The low micromolar MIC values suggest a strong potential for therapeutic application.
Mechanism of Action: Heme Sequestration
The antibacterial effect of this compound is attributed to a novel mechanism of action centered on the dysregulation of heme biosynthesis.[1][2][3][4][5] Unlike many conventional antibiotics that target cell wall synthesis or protein translation, this compound acts by directly binding to and sequestering heme.[2][6]
Heme is an essential cofactor for numerous cellular processes in bacteria. By sequestering heme, this compound prevents its incorporation into cognate enzymes, leading to a cascade of deleterious effects:
-
Uncontrolled Heme Biosynthesis: The sequestration of the final product (heme) disrupts the negative feedback regulation of the heme biosynthesis pathway.
-
Accumulation of Porphyrins: This dysregulation results in the accumulation of porphyrin precursors.
-
Oxidative Stress: The buildup of these precursors generates reactive oxygen species (ROS), leading to significant cellular stress and, ultimately, cell death.[2]
This unique mechanism, which is not shared by commonly used antibiotics, makes this compound an attractive candidate for combating drug-resistant bacterial strains.[2]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's antibacterial action.
Experimental Protocols
The following provides a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria, based on established microdilution techniques.
Materials and Reagents
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Experimental Workflow for MIC Determination
Caption: Standard workflow for MIC determination.
Detailed Procedure
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB and grow to the mid-logarithmic phase.
-
Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
Future Directions and Conclusion
This compound's broad-spectrum activity against Gram-positive bacteria, coupled with its unique mechanism of action, positions it as a promising lead compound for the development of new antibiotics. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this potent antibacterial agent.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy and Mechanism of Action of Xanthocillin X Against Gram-negative Bacteria: A Technical Guide
Introduction
Xanthocillin X, an isonitrile-containing natural product first isolated from Penicillium notatum, has demonstrated significant promise as a broad-spectrum antibiotic. Of particular interest to the research and drug development community is its potent activity against several high-priority Gram-negative pathogens, which are notoriously difficult to treat due to their protective dual-membrane envelope.[1][2][3][4] Unlike many conventional antibiotics that target a limited scope of cellular proteins, Xanthocillin X employs a novel mechanism of action, making it a compelling candidate for overcoming existing multidrug resistance.[1][2][5] This technical guide provides an in-depth analysis of its efficacy, mechanism, and the experimental protocols used in its evaluation.
Quantitative Efficacy Data
The antibacterial potency of Xanthocillin X has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-negative bacteria. The results highlight its exceptional activity, particularly against Acinetobacter baumannii, a pathogen identified by the World Health Organization (WHO) as a critical priority for the development of new antibiotics.[2][3][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of Xanthocillin X Against Gram-negative Pathogens
| Bacterial Species | Strain | MIC (µM) |
|---|---|---|
| Acinetobacter baumannii | ATCC 19606 | 0.063 |
| Acinetobacter baumannii | ATCC 17989 | 0.125 |
| Acinetobacter baumannii | AB5075 (MDR) | 1 |
| Escherichia coli | K-12 | 2 |
| Klebsiella pneumoniae | ATCC 13883 | 2 |
| Pseudomonas aeruginosa | PAO1 | 8 |
Data sourced from Hübner et al., 2021. MICs were determined in triplicate experiments.[1][2] The data indicates nanomolar to low micromolar activity against these challenging pathogens.
Mechanism of Action: Dysregulation of Heme Biosynthesis
Research has revealed that Xanthocillin X's primary mechanism of action is not the inhibition of a specific enzyme or protein but rather the disruption of a critical metabolic pathway through cofactor sequestration.[1][5][6][7]
Xanthocillin X directly binds to cellular heme via its isonitrile functional groups.[3] This action sequesters free regulatory heme, which normally acts as a feedback inhibitor for the heme biosynthesis pathway. The depletion of this regulatory heme pool leads to uncontrolled enzymatic activity within the pathway, resulting in the accumulation of toxic porphyrin intermediates. This buildup induces significant cellular stress, ultimately leading to bacterial cell death.[1][2][5]
Caption: Mechanism of Xanthocillin X action via heme sequestration.
Experimental Protocols
The following sections detail the methodologies employed to determine the efficacy and mechanism of action of Xanthocillin X.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is utilized to quantify the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology:
-
Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of Xanthocillin X in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Control wells containing no antibiotic (growth control) and no bacteria (sterility control) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., 37°C, ambient air) for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of Xanthocillin X at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Target Identification with Activity-Based Protein Profiling (ABPP)
To investigate potential protein targets, an ABPP approach was used.[1][2] This technique employs a chemically modified probe version of the antibiotic to identify binding partners within the bacterial proteome.
Methodology:
-
Probe Synthesis: Xanthocillin X is synthetically modified with a reporter tag (e.g., an alkyne group), creating a "Xanthocillin Probe" (XP).[1][2]
-
Cell Treatment: Intact bacterial cells (E. coli or A. baumannii) are incubated with the XP probe.[2]
-
Cell Lysis: After incubation, the cells are lysed to release the total protein content.
-
Click Chemistry: The alkyne-tagged proteins (those bound to XP) are covalently linked to a biotin-azide molecule via a click chemistry reaction.
-
Enrichment: The biotinylated proteins are captured and enriched using avidin-coated beads.
-
Analysis: The enriched proteins are digested, and the resulting peptides are identified and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
While this ABPP protocol is a standard for target identification, studies on Xanthocillin X concluded that direct protein binding is not its primary antibacterial mechanism, leading to the discovery of the heme sequestration pathway.[2]
Conclusion
Xanthocillin X exhibits potent bactericidal activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant A. baumannii.[1][8] Its efficacy stems from a novel and largely unexploited mechanism of action: the dysregulation of heme biosynthesis through direct sequestration of regulatory heme.[3] This distinct mechanism minimizes the potential for cross-resistance with existing antibiotic classes and validates isonitrile-containing compounds as a promising scaffold for future antibiotic development. The methodologies outlined herein provide a robust framework for the continued evaluation and optimization of this and other novel antibacterial agents.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - ACS Central Science - Figshare [figshare.com]
- 6. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. researchgate.net [researchgate.net]
The Isonitrile Functional Group in Xantocillin: A Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xantocillin, the first natural product discovered to contain the rare isonitrile functional group, has re-emerged as a compound of significant interest in an era of mounting antibiotic resistance.[1] This technical guide provides an in-depth analysis of the isonitrile moiety within this compound, detailing its chemical characteristics, mechanism of action, biosynthetic origins, and the experimental methodologies used for its characterization. A key focus is the dysregulation of heme biosynthesis in bacteria, a novel antibiotic target exploited by this compound's isonitrile groups. This document serves as a comprehensive resource for researchers in microbiology, medicinal chemistry, and drug development, offering detailed protocols and data to facilitate further investigation into this promising class of antibiotics.
Introduction to this compound and the Isonitrile Functional Group
This compound is an antibiotic produced by several species of fungi, including Penicillium notatum.[2] First isolated in 1948, it is a symmetrical molecule characterized by the presence of two isonitrile (-N≡C) functional groups, which are pivotal to its biological activity. The isonitrile group, an isomer of the more common nitrile or cyanide group, confers unique chemical and biological properties upon the molecule. While several hundred isonitrile-containing natural products have since been discovered, this compound remains a benchmark for understanding the therapeutic potential of this class of compounds. Its broad-spectrum activity, particularly against challenging Gram-negative pathogens like Acinetobacter baumannii, underscores its potential as a lead compound for the development of new antibiotics.[1][3]
Chemical Structure and Properties
This compound X is the major and most active component of the xanthocillin complex. Its chemical structure is 1,4-bis(p-hydroxyphenyl)-2,3-diisocyano-1,3-butadiene. The two isonitrile groups are the defining features and are directly involved in its mechanism of action.
Table 1: Physicochemical Properties of this compound X
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
| Appearance | Yellow needles or prisms |
| Solubility | Sparingly soluble in water, soluble in organic solvents and alkaline solutions |
Mechanism of Action: Dysregulation of Heme Biosynthesis
The antibacterial effect of this compound is not attributed to direct protein inhibition but rather to a novel mechanism involving the sequestration of heme.[3][4] The isonitrile functional groups of this compound directly bind to the iron atom within heme.[1] This interaction sequesters regulatory heme, leading to a dysregulation of the heme biosynthetic pathway. The consequences for the bacterial cell are catastrophic, leading to an accumulation of porphyrin precursors, the generation of reactive oxygen species (ROS), and ultimately, cell death.[3]
This unique mode of action is particularly significant as it targets a pathway not exploited by most current antibiotics, suggesting a lower likelihood of cross-resistance.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound, leading to the dysregulation of heme biosynthesis.
Caption: Proposed mechanism of action of this compound.
Antimicrobial Activity of this compound X
This compound X exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound X against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Negative | 0.25 - 1 | [1] |
| Escherichia coli | Negative | 4 | [1] |
| Klebsiella pneumoniae | Negative | 8 | [1] |
| Pseudomonas aeruginosa | Negative | 16 | [1] |
| Staphylococcus aureus | Positive | 1 - 4 | [1] |
| Streptococcus pneumoniae | Positive | 0.5 | [1] |
| Enterococcus faecalis | Positive | >32 | [1] |
Biosynthesis of the Isonitrile Functional Group
The biosynthesis of this compound originates from the amino acid L-tyrosine.[5] A key enzyme, an isocyanide synthase (ICS), is responsible for the formation of the isonitrile functional group. The proposed biosynthetic pathway involves the conversion of L-tyrosine to an isonitrile-containing intermediate, followed by an oxidative dimerization to form the final this compound structure.
Biosynthetic Pathway Diagram
The following diagram outlines the key steps in the biosynthesis of this compound from L-tyrosine.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Xantocillin's Disruption of Heme Biosynthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which Xantocillin X dysregulates heme biosynthesis, a novel antibacterial strategy with significant potential in combating multidrug-resistant pathogens. The information presented is based on peer-reviewed research and is intended to inform further investigation and drug development efforts in this area.
Executive Summary
This compound X, a natural isonitrile antibiotic, exhibits broad-spectrum antibacterial activity, notably against the high-priority pathogen Acinetobacter baumannii.[1][2][3][4][5] Its mechanism of action is not reliant on direct protein inhibition or metal chelation in the traditional sense. Instead, this compound X employs a unique strategy of directly sequestering the heme cofactor.[1][2][3][4][5] This sequestration disrupts the negative feedback regulation of the heme biosynthesis pathway, leading to an uncontrolled overproduction and accumulation of porphyrin intermediates.[1][2][3][4][5] The accumulation of these phototoxic molecules results in the generation of reactive oxygen species (ROS), inducing significant cellular stress and ultimately leading to bacterial cell death.[1][2] This novel mechanism presents a promising avenue for the development of new antibiotics that circumvent existing resistance pathways.
Quantitative Data Summary
The antibacterial efficacy of this compound X has been quantified against a range of bacterial species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported.
| Bacterial Species | Strain | MIC (µM/mL) | Gram Staining |
| Acinetobacter baumannii | ATCC 19606 | 0.031 µg/mL | Gram-negative |
| Acinetobacter baumannii | ATCC 17989 | 0.062 µg/mL | Gram-negative |
| Acinetobacter baumannii | AB5075 (MDR) | 1 µg/mL | Gram-negative |
| Staphylococcus aureus | Newman (MSSA) | 0.5 µg/mL | Gram-positive |
| Staphylococcus aureus | USA300 (MRSA) | 1 µg/mL | Gram-positive |
| Pseudomonas aeruginosa | PAO1 | 8 µg/mL | Gram-negative |
| Klebsiella pneumoniae | ATCC 13883 | 4 µg/mL | Gram-negative |
| Escherichia coli | BW25113 | 4 µg/mL | Gram-negative |
Data extracted from Hübner et al. (2021).
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound X is the dysregulation of the heme biosynthesis pathway through direct interaction with heme. This disrupts the normal feedback inhibition, leading to a cascade of detrimental effects for the bacterium.
Caption: this compound X sequesters regulatory heme, disrupting feedback inhibition of the heme biosynthesis pathway.
Experimental Protocols
The elucidation of this compound X's mechanism of action involved a multi-faceted approach. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentrations (MICs)
Objective: To quantify the antibacterial potency of this compound X against various bacterial strains.
Protocol:
-
Prepare a series of twofold dilutions of this compound X in cation-adjusted Mueller-Hinton Broth (MHII).
-
Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the cultures at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound X that completely inhibits visible bacterial growth.
Heme Sequestration Assay (UV-visible Spectroscopy)
Objective: To demonstrate the direct interaction between this compound X and heme.
Protocol:
-
Prepare a solution of hemin (oxidized heme) in a suitable aqueous buffer (e.g., pH 7.4).
-
Record the baseline UV-visible absorption spectrum of the hemin solution, noting the characteristic Soret band peak (around 390-400 nm).
-
Add a known concentration of this compound X to the hemin solution.
-
Incubate the mixture for a specified period.
-
Record the UV-visible absorption spectrum of the mixture.
-
A shift in the Soret band peak indicates a direct interaction and complex formation between this compound X and hemin.
Porphyrin Accumulation Assay
Objective: To detect the accumulation of porphyrins in bacteria treated with this compound X.
Protocol:
-
Culture bacteria (e.g., A. baumannii) to mid-logarithmic phase.
-
Treat the bacterial culture with a sub-lethal concentration of this compound X.
-
Incubate for a designated time (e.g., 4 hours).
-
Harvest the bacterial cells by centrifugation.
-
Extract porphyrins from the cell pellet using an appropriate solvent mixture (e.g., ethyl acetate/acetic acid).
-
Analyze the extract using fluorescence spectroscopy (excitation ~400 nm, emission ~600-700 nm) to detect the characteristic fluorescence of porphyrins.
-
Visual inspection of the cell pellet for a brown-red coloration can also indicate significant porphyrin accumulation.[1]
Reactive Oxygen Species (ROS) Scavenger Assay
Objective: To confirm that ROS generation is a key factor in this compound X-induced cell death.
Protocol:
-
Perform time-kill experiments with a bactericidal concentration of this compound X.
-
In a parallel experiment, include a known ROS scavenger (e.g., thiourea) in the culture medium along with this compound X.
-
Monitor bacterial viability over time (e.g., 24 hours) by plating serial dilutions and counting colony-forming units (CFUs).
-
A significant reduction in the bactericidal effect of this compound X in the presence of the ROS scavenger indicates that ROS are a major contributor to its antibacterial activity.[1]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the mechanism of action of this compound X and the logical progression of its effects.
Caption: Workflow for elucidating the mechanism of action of this compound X.
Caption: The logical cascade of events following bacterial exposure to this compound X.
Conclusion and Future Directions
This compound X represents a paradigm shift in antibiotic mechanisms, targeting a fundamental metabolic pathway through cofactor sequestration rather than direct enzyme inhibition.[1][2] This mode of action is particularly promising for overcoming existing antibiotic resistance mechanisms. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Modifying the this compound X scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound X and its analogs in animal models of infection.
-
Resistance Development: Investigating the frequency and mechanisms of resistance development to this new class of antibiotics in a clinical context.
-
Combination Therapy: Exploring synergistic effects of this compound X with other classes of antibiotics.
The dysregulation of heme biosynthesis by this compound X opens a new frontier in the fight against multidrug-resistant bacteria, offering a valuable blueprint for the development of the next generation of antimicrobial agents.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - ACS Central Science - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
Preliminary Investigation of Xantocillin's Antimicrobial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xantocillin, a naturally occurring isonitrile antibiotic, has demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains. This document provides a comprehensive overview of the preliminary investigations into its antimicrobial properties. Key findings indicate that this compound's primary mechanism of action involves the sequestration of heme, leading to the dysregulation of the heme biosynthesis pathway and subsequent bacterial cell death.[1][2][3][4] This guide summarizes the quantitative antimicrobial activity, details the experimental protocols for its evaluation, and visualizes the proposed mechanism and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] this compound, first isolated in 1948, belongs to a class of isonitrile-containing natural products that represent a promising source for new antibiotic discovery.[1] Recent in-depth studies have elucidated its potent efficacy, particularly against the high-priority pathogen Acinetobacter baumannii, and have pinpointed its interaction with the heme cofactor as the basis for its antibacterial effects.[1][2][3] This technical guide serves as a resource for researchers engaged in the preclinical assessment of this compound and similar compounds.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Quantitative data on its potency is primarily expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | Gram Staining | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | ATCC 19606 | Negative | 0.125 | [2] |
| Acinetobacter baumannii | AB5075 (MDR) | Negative | 2 | [2] |
| Escherichia coli | ATCC 25922 | Negative | 8 | [2] |
| Klebsiella pneumoniae | ATCC 13883 | Negative | 4 | [2] |
| Pseudomonas aeruginosa | PAO1 | Negative | 16 | [2] |
| Staphylococcus aureus | ATCC 29213 (MSSA) | Positive | 1 | [2] |
| Staphylococcus aureus | USA300 (MRSA) | Positive | 2 | [2] |
MDR: Multidrug-Resistant; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus
Mechanism of Action: Heme Sequestration
The antimicrobial activity of this compound is attributed to its unique mechanism of directly targeting and binding to the heme cofactor.[1][4] This interaction is mediated by the isonitrile functional groups of the this compound molecule.[1]
The proposed mechanism unfolds as follows:
-
Direct Heme Binding: this compound directly interacts with and sequesters intracellular heme.[1][2][3]
-
Dysregulation of Heme Biosynthesis: This sequestration disrupts the normal regulation of the heme biosynthesis pathway.[1]
-
Accumulation of Porphyrin Precursors: The dysregulation leads to an accumulation of porphyrin precursors.[1]
-
Generation of Reactive Oxygen Species (ROS): The buildup of these precursors results in the generation of reactive oxygen species.[1]
-
Cell Death: The accumulation of ROS induces oxidative stress, ultimately leading to bacterial cell death.[1]
This mechanism is distinct from many common antibiotics, making this compound a promising candidate for combating resistant bacteria.[1]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using the broth microdilution method, following established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Xantocillin: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, first isolated from Penicillium notatum in 1950, holds the distinction of being the first natural product identified to contain the isocyanide functional group.[1] This diisonitrile antibiotic exhibits a broad spectrum of activity, including against challenging Gram-negative bacteria such as Acinetobacter baumannii.[2][3] Its unique structure and mechanism of action, which involves the dysregulation of heme biosynthesis, make it a compound of significant interest for further research and development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and generalized protocols for its isolation and purification.
Natural Sources of this compound
This compound is a secondary metabolite produced by several species of filamentous fungi. The primary and most well-documented producers are from the genera Penicillium and Aspergillus.
| Microorganism | Notes | Reference |
| Penicillium notatum | The original source from which this compound was first isolated. | [1] |
| Aspergillus fumigatus | A well-studied producer where the biosynthetic gene cluster for this compound has been identified and characterized. Production is notably influenced by copper availability, with increased yields under copper-starvation conditions. | [4] |
| Penicillium expansum | A fungal strain resident on the Mir orbital complex was identified as a producer of this compound X. | [1] |
| Aspergillus candidus | Produces xanthoascin, an isocyanide compound structurally related to this compound. | [5] |
Biosynthesis of this compound in Aspergillus fumigatus
The biosynthetic pathway for this compound has been elucidated in Aspergillus fumigatus. The process originates from the amino acid L-tyrosine and is orchestrated by a dedicated biosynthetic gene cluster (BGC).
The key steps in the pathway are:
-
Conversion of L-tyrosine: The enzyme XanB, an isocyanide synthase, catalyzes the initial conversion of L-tyrosine into a putative isonitrile intermediate.
-
Dimerization: Subsequently, the cytochrome P450 enzyme, XanG, is proposed to catalyze the oxidative dimerization of this intermediate to form the final this compound molecule.
The production of this compound and related metabolites in A. fumigatus is regulated by environmental factors, particularly the concentration of copper ions. Copper starvation has been shown to significantly increase the transcription of the xan biosynthetic gene cluster, leading to higher production of this compound.[4]
Caption: Putative Biosynthetic Pathway of this compound in A. fumigatus.
Isolation and Purification of this compound
Experimental Protocols
1. Fermentation:
-
Microorganism: Penicillium notatum or Aspergillus fumigatus.
-
Culture Medium: A suitable liquid medium such as Potato Dextrose Broth (PDB) or a specialized fermentation medium optimized for secondary metabolite production. For A. fumigatus, a copper-deficient medium can be used to enhance this compound yield.
-
Culture Conditions: The fungus is grown in submerged culture in shake flasks or a bioreactor. Typical conditions include incubation at 25-30°C with agitation (e.g., 150-200 rpm) for a period of 7-14 days to allow for sufficient biomass growth and secondary metabolite production.
2. Extraction:
-
Cell Separation: The fungal biomass is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration) or centrifugation.
-
Solvent Extraction: The cell-free culture broth (supernatant) is then subjected to liquid-liquid extraction with an organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound. The extraction is typically performed multiple times to ensure a high recovery rate. The organic phases are then pooled.
-
Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is first purified by column chromatography using a stationary phase such as silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute the compounds. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography step are further purified by preparative HPLC. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient, often with a small amount of acid like formic acid) is typically employed. The elution of this compound can be monitored using a UV detector.
-
Crystallization: The purified this compound fractions from HPLC are concentrated, and the compound can be crystallized from a suitable solvent system to obtain a pure, solid product.
References
- 1. "Determination of xanthonolol by high performance liquid chromatography" by Y.-B. Huang, J.-S. Chang et al. [jfda-online.com]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibbj.org [ibbj.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Novel Xantocillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, first isolated from Penicillium notatum, is a natural product distinguished by its unique 1,3-diisocyano-1,3-butadiene structure. The most well-known member of this class, this compound X, has demonstrated potent broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains of Acinetobacter baumannii.[1] The mechanism of action of this compound X involves the dysregulation of the heme biosynthesis pathway, a critical metabolic process in bacteria.[1][2] This novel mechanism presents an attractive target for the development of new antibacterial agents.
The synthesis of novel this compound derivatives offers a promising avenue for research into new antibiotics with potentially improved efficacy, spectrum of activity, and pharmacokinetic properties. These application notes provide an overview of the synthesis, biological evaluation, and mechanism of action of this compound derivatives to support research and drug development in this area.
Mechanism of Action: Dysregulation of Heme Biosynthesis
This compound X exerts its antibacterial effect by targeting the heme biosynthesis pathway in bacteria.[1][2] Specifically, it is believed to interact with and inhibit key enzymes in this pathway, leading to an accumulation of toxic intermediates and a depletion of essential heme products. This disruption of heme metabolism ultimately results in bacterial cell death. The key steps in the bacterial heme biosynthesis pathway are illustrated below.
Caption: Bacterial Heme Biosynthesis Pathway and the inhibitory action of this compound derivatives.
Data Presentation: Antibacterial Activity of this compound X
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound X against a panel of pathogenic bacteria, demonstrating its broad-spectrum activity.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 1-2 |
| Staphylococcus aureus (MRSA) | 2-4 |
| Enterococcus faecalis | >32 |
| Enterococcus faecium | >32 |
| Escherichia coli | 4-8 |
| Klebsiella pneumoniae | 2-4 |
| Pseudomonas aeruginosa | 8-16 |
| Acinetobacter baumannii | 0.25-1 |
Data adapted from published studies. MIC values can vary based on the specific strain and testing conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel this compound derivatives.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.
Protocol 1: Generalized Synthesis of Novel this compound Derivatives
Note: A detailed, publicly available, step-by-step protocol for the synthesis of this compound X is not readily found in the searched literature. The following is a generalized protocol based on the known structure and common organic synthesis reactions for similar scaffolds. This should be adapted and optimized by researchers. The synthesis of this compound X likely involves the construction of the 2,3-diisocyanobuta-1,3-diene core followed by the introduction of the phenol moieties.
Objective: To synthesize novel this compound derivatives by modifying the phenolic groups or the butadiene backbone.
Materials:
-
Substituted p-aminophenols or other suitable aromatic precursors
-
Reagents for the formation of the butadiene backbone (e.g., through coupling reactions)
-
Reagents for the introduction of the isocyanide groups (e.g., via dehydration of formamides)
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)
-
Catalysts (e.g., palladium catalysts for cross-coupling reactions)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Synthesis of the Butadiene Core:
-
A potential approach involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the 1,4-diaryl-1,3-butadiene backbone.[3]
-
Alternatively, other methods for the synthesis of conjugated dienes can be explored.
-
-
Introduction of Functional Groups for Isocyanide Formation:
-
The aryl groups of the butadiene core need to be functionalized with amine groups, which will serve as precursors to the isocyanide groups. This can be achieved by using nitrated precursors that are subsequently reduced.
-
-
Formation of Formamides:
-
The amine groups are converted to formamides by reaction with a formylating agent (e.g., formic acid, ethyl formate).
-
-
Dehydration to Isocyanides:
-
The formamides are dehydrated to form the isocyanide functional groups. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) or triflic anhydride in the presence of a base.
-
-
Derivatization (Optional):
-
To create novel derivatives, modifications can be introduced at various stages. For example, using substituted phenols in the initial step will lead to derivatives with modified aromatic rings.
-
-
Purification and Characterization:
-
The crude product is purified using techniques such as column chromatography or preparative HPLC.
-
The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.[4][5][6][7][8]
Materials:
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute to the final working concentration of ~5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative.
-
Perform a serial two-fold dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Protocol 3: Cytotoxicity Assay
Objective: To assess the toxicity of novel this compound derivatives against mammalian cell lines to determine their therapeutic index.[9][10][11]
Materials:
-
This compound derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the compound's solvent).
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Conclusion
The unique mechanism of action and potent antibacterial activity of this compound X make it and its derivatives a compelling area of research for the development of new antibiotics. The protocols and data presented here provide a foundation for the synthesis, evaluation, and characterization of novel this compound analogs. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Determining the Minimum Inhibitory Concentration (MIC) of Xantocillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, a natural product first isolated from Penicillium notatum, is an antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, it has demonstrated potent activity against challenging pathogens such as Acinetobacter baumannii, a species identified by the World Health Organization as a critical priority for the development of new antibiotics.[1][3] The unique mechanism of action of this compound involves the sequestration of intracellular heme, leading to a dysregulation of heme biosynthesis, the accumulation of reactive oxygen species, and ultimately, bacterial cell death.[1][3][4] This novel mechanism makes this compound and its derivatives a promising area of research for combating antimicrobial resistance.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using standardized broth microdilution and agar dilution methods. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing the potency of new antibiotics.[1]
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values of this compound against a panel of pathogenic bacteria. This data is essential for understanding its spectrum of activity and for selecting appropriate concentration ranges for further investigation.
| Gram Stain | Organism | Strain | MIC (µM) | MIC (µg/mL) |
| Gram-Negative | Acinetobacter baumannii | ATCC 19606 | 0.25 - 0.5 | 0.08 - 0.16 |
| Acinetobacter baumannii | ATCC 17978 | 0.25 - 0.5 | 0.08 - 0.16 | |
| Acinetobacter baumannii | AB5075 (MDR) | 1 | 0.32 | |
| Escherichia coli | K12 | 1 | 0.32 | |
| Escherichia coli | 536 | 1 | 0.32 | |
| Escherichia coli | UTI89 | 1 | 0.32 | |
| Pseudomonas aeruginosa | DSM 22644 (PAO1) | 3 | 0.96 | |
| Klebsiella pneumoniae | DSM 30104 | 3 | 0.96 | |
| Salmonella typhimurium | LT2 | 3 | 0.96 | |
| Gram-Positive | Staphylococcus aureus | ATCC 25923 (MSSA) | 1 | 0.32 |
| Staphylococcus aureus | USA300 (MRSA) | 1 | 0.32 | |
| Bacillus subtilis | 168 | 1 | 0.32 |
Data sourced from Hübner et al., 2021.[1][5] Molar Mass of this compound: 320.32 g/mol
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
1. Principle: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The plates are incubated, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
2. Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
3. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted down the plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and to a growth control well (containing only broth and inoculum).
-
Include a sterility control well (containing only broth).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC of the QC strain should fall within its established acceptable range.
Protocol 2: Agar Dilution Method
This method is useful for testing multiple isolates simultaneously against a single antimicrobial agent.
1. Principle: Serial dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organisms is spotted onto the surface of the agar plates. The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism.
2. Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing and QC strains
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
-
Inoculum replicating device (optional)
3. Procedure:
-
Preparation of Agar Plates:
-
Prepare serial two-fold dilutions of the this compound stock solution in a suitable diluent.
-
For each concentration, add a defined volume of the diluted this compound to a corresponding volume of molten MHA (maintained at 45-50 °C) to achieve the final desired concentration.
-
Pour the agar-Xantocillin mixture into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing MHA without any this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Spot the diluted bacterial suspensions onto the surface of the prepared agar plates, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
4. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot should be disregarded.
-
The growth control plate should show confluent growth.
-
The MIC of the QC strain should be within its established acceptable range.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Xantocillin: Stability and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available stability data and recommended storage conditions for Xantocillin. Additionally, detailed, generalized protocols for assessing the stability of this compound in a laboratory setting are provided.
Disclaimer: Publicly available stability data for this compound is limited. The following information is based on supplier recommendations, general knowledge of isonitrile-containing compounds, and standard protocols for antibiotic stability testing. All protocols should be adapted and validated for specific experimental conditions.
Introduction to this compound
This compound was the first natural product discovered to contain the isocyanide functional group[1]. Isolated from Penicillium notatum, it exhibits antibacterial properties[1]. Its unique structure, featuring two isonitrile groups, makes it a subject of interest in antibiotic research. Understanding its stability is crucial for its application in experimental settings and potential therapeutic development.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. The following recommendations are based on supplier data sheets.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry and dark conditions are essential. |
| -20°C | Long-term (months to years) | Protect from moisture and light.[2][3] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C or -80°C | Long-term (months to a year) | Store in tightly sealed vials, protected from light.[2][3] |
Stability Profile of this compound
Quantitative data on the degradation kinetics of this compound under various stress conditions is not extensively available in the public domain. However, the isonitrile functional group provides some insight into its potential stability. Isonitriles are known to be relatively stable in biological media at a pH range of 4-9 but can be labile to hydrolysis under strongly acidic or basic conditions[4][5].
Table 2: Summary of this compound Stability (Experimental Determination Required)
| Condition | Stability Data | General Considerations for Isonitriles |
| pH | Data not publicly available. Experimental determination is required. | Generally stable around neutral pH (4-9)[4]. Susceptible to hydrolysis under strong acidic or basic conditions[5]. |
| Temperature | Decomposes at its melting point of 200°C[1]. Degradation kinetics at various temperatures are not available. | Thermal stability should be assessed empirically. |
| Light | Data not publicly available. Experimental determination is required. | Many antibiotics are sensitive to light[6]. Photostability studies are recommended as per ICH Q1B guidelines[7]. |
| Oxidation | Data not publicly available. Experimental determination is required. | The presence of phenol groups and a conjugated system may indicate susceptibility to oxidation. |
Experimental Protocols
The following are generalized protocols for conducting stability studies on this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in stability and bioactivity assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, amber vial.
-
Aliquot the sterile stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol for a Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Heating block or oven
-
Photostability chamber or a light source compliant with ICH Q1B guidelines
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the samples with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose aliquots of the this compound stock solution and solid powder to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photodegradation: Expose aliquots of the this compound stock solution and solid powder to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[7][8]. A control sample should be kept in the dark at the same temperature.
-
Sample Analysis: At each time point, analyze the stressed samples and an unstressed control using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products, impurities, and other formulation components.
General Method Parameters (to be optimized):
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (MS) can be used for identification of degradation products.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
Method Development and Validation Steps:
-
Method Development: Analyze the unstressed and stressed samples from the forced degradation study. Adjust chromatographic parameters (mobile phase composition, gradient, pH, etc.) to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Proposed Mechanism of Action of this compound
While not directly related to chemical stability, understanding the mechanism of action can provide context for the compound's reactivity. This compound's antibacterial effect is attributed to the dysregulation of heme biosynthesis in bacteria.
Caption: this compound's mechanism of action via heme sequestration.
Safe Handling
As with any chemical substance, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
By following these guidelines and protocols, researchers can ensure the reliable use of this compound in their experiments and contribute to a better understanding of its properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application of Xantocillin in Selective Media for Bacterial Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin X (Xan), a naturally occurring isonitrile antibiotic, presents a promising avenue for the development of novel selective media for bacterial culture. Its unique mechanism of action, which is not shared by commonly used antibiotics, makes it a valuable tool for specific microbiological applications. This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in the preparation and application of selective bacterial culture media.
Mechanism of Action: Unlike many antibiotics that target protein synthesis or cell wall formation, this compound functions by directly binding to and sequestering heme, an essential cofactor in numerous cellular processes.[1][4] This interaction disrupts heme biosynthesis and homeostasis, leading to an accumulation of reactive oxygen species and ultimately causing bacterial cell death.[1][2][3][4] This novel mechanism reduces the likelihood of cross-resistance with other antibiotic classes.[1]
Data Presentation
The efficacy of this compound against various bacterial strains is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[5][6][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
| Acinetobacter baumannii | Gram-Negative | 0.125 - 0.5 |
| Escherichia coli | Gram-Negative | 8 |
| Klebsiella pneumoniae | Gram-Negative | 4 |
| Pseudomonas aeruginosa | Gram-Negative | 16 |
| Staphylococcus aureus (MSSA) | Gram-Positive | 1 |
| Staphylococcus aureus (MRSA) | Gram-Positive | 1 |
| Enterococcus faecalis | Gram-Positive | >64 |
| Enterococcus faecium | Gram-Positive | >64 |
Data extracted from published research.[2][8] Note that MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following protocols provide a framework for the preparation and use of this compound in selective media. Researchers should optimize these protocols for their specific bacterial strains and experimental needs.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound X powder
-
Dimethyl sulfoxide (DMSO) or ethanol (70%)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile filter (0.22 µm pore size)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound X powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of a suitable solvent like DMSO or 70% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
-
Protocol 2: Preparation of this compound Selective Agar Plates
-
Materials:
-
General-purpose growth medium (e.g., Luria-Bertani (LB) agar, Tryptic Soy Agar)
-
This compound stock solution
-
Sterile petri dishes
-
Water bath
-
-
Procedure:
-
Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.[9][10]
-
Cool the autoclaved medium to 45-50°C in a water bath. Holding the bottle with a gloved hand should be comfortable.[9]
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentration. The final concentration should be determined based on the MIC of the target organism and the desired level of selection. A starting point could be 2-4 times the MIC of the susceptible, non-target organisms.
-
Gently swirl the medium to ensure uniform distribution of the antibiotic. Avoid introducing air bubbles.
-
Aseptically pour the this compound-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature in a sterile environment.
-
Once solidified, store the plates inverted at 4°C in the dark until use. It is recommended to use the plates within 1-2 weeks.
-
Protocol 3: Using this compound in Liquid Selective Media
-
Materials:
-
General-purpose liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth)
-
This compound stock solution
-
Sterile culture tubes or flasks
-
-
Procedure:
-
Prepare the liquid growth medium and sterilize by autoclaving.[9]
-
Allow the medium to cool to room temperature.
-
Just before inoculation, add the required volume of the sterile this compound stock solution to the broth to reach the desired final concentration.
-
Inoculate the medium with the bacterial sample.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for using this compound selective media.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. idexx.dk [idexx.dk]
- 7. litfl.com [litfl.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial cultivation media and antibiotics [qiagen.com]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols: Utilizing Xantocillin for the Selective Isolation of Novel Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Xantocillin, a potent broad-spectrum antibiotic, in the selective isolation of novel bacterial strains from various environmental sources.
Introduction
This compound is a naturally occurring antibiotic known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its unique mechanism of action, which involves the sequestration of intracellular heme leading to dysregulation of heme biosynthesis and subsequent cell death through the generation of reactive oxygen species, makes it a valuable tool for discovering bacteria with novel resistance mechanisms or unique metabolic pathways.[1][2][4][5][6] By incorporating this compound into culture media, researchers can create a selective environment that inhibits the growth of susceptible organisms, thereby enriching for and facilitating the isolation of potentially novel, resistant bacterial strains.
Quantitative Data: Antimicrobial Spectrum of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of pathogenic bacteria, demonstrating its potent and broad-spectrum activity. This data is crucial for determining the appropriate selective concentrations to be used in isolation protocols.
| Bacterial Strain | Gram Status | MIC (µM) |
| Staphylococcus aureus (MSSA) | Positive | Low micromolar |
| Staphylococcus aureus (MRSA) | Positive | Low micromolar |
| Pseudomonas aeruginosa | Negative | Low micromolar |
| Klebsiella pneumoniae | Negative | Low micromolar |
| Escherichia coli | Negative | Low micromolar |
| Acinetobacter baumannii (MDR) | Negative | Low micromolar |
| Acinetobacter baumannii ATCC19606 | Negative | Nanomolar |
| Acinetobacter baumannii ATCC17989 | Negative | Nanomolar |
| (Data sourced from Hübner et al., 2021)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Supplemented Culture Media
This protocol outlines the steps for preparing solid agar plates containing this compound for the selective isolation of bacteria.
Materials:
-
Nutrient Agar (or other appropriate growth medium)
-
Distilled water
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile petri dishes
-
Autoclave
-
Sterile flasks
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
Water bath
Procedure:
-
Prepare Culture Medium: Prepare the desired culture medium (e.g., Nutrient Agar) according to the manufacturer's instructions.
-
Sterilization: Autoclave the medium to ensure sterility.
-
Cooling: After autoclaving, cool the molten agar in a 50-60°C water bath. This is critical to prevent the degradation of the heat-sensitive antibiotic.
-
Prepare this compound Stock Solution:
-
Aseptically prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be high enough (e.g., 1000x the final desired concentration) to avoid adding a significant volume of solvent to the medium.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Supplement Medium with this compound:
-
Once the agar has cooled to 50-60°C, add the sterile this compound stock solution to the molten agar to achieve the desired final concentration.
-
The final concentration should be determined based on the MIC data. For isolating novel resistant strains, a concentration slightly above the MIC for common bacteria is recommended (e.g., 5-10 µM).
-
Gently swirl the flask to ensure even distribution of the antibiotic throughout the medium.
-
-
Pouring Plates: Pour the this compound-supplemented agar into sterile petri dishes, allowing them to solidify at room temperature.
-
Storage: Store the plates inverted at 4°C until use.
Protocol 2: Selective Isolation of Bacteria from an Environmental Sample
This protocol describes the procedure for isolating this compound-resistant bacteria from a soil sample.
Materials:
-
Soil sample
-
Sterile phosphate-buffered saline (PBS) or similar buffer
-
Sterile test tubes
-
Vortex mixer
-
Sterile spreaders
-
This compound-supplemented agar plates (prepared as in Protocol 1)
-
Control agar plates (without this compound)
-
Incubator
Procedure:
-
Sample Preparation:
-
Weigh 1 gram of the soil sample and suspend it in 9 mL of sterile PBS in a sterile test tube.
-
Vortex the suspension vigorously for 2-3 minutes to dislodge bacteria from the soil particles.
-
-
Serial Dilution:
-
Perform a series of 10-fold serial dilutions of the soil suspension in sterile PBS to obtain a range of bacterial concentrations.
-
-
Plating:
-
Pipette 100 µL from each dilution onto the surface of both a this compound-supplemented agar plate and a control agar plate.
-
Use a sterile spreader to evenly distribute the inoculum across the surface of the agar.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C for environmental isolates) for 48-72 hours, or until colonies are visible.
-
-
Colony Selection and Purification:
-
Observe the plates for bacterial growth. Compare the number and diversity of colonies on the this compound-supplemented plates to the control plates.
-
Colonies that grow on the this compound-supplemented plates are potentially resistant.
-
Select distinct colony morphotypes from the selective plates and streak them onto fresh this compound-supplemented agar plates to obtain pure cultures.
-
-
Downstream Analysis:
-
Once pure cultures are obtained, they can be identified using techniques such as 16S rRNA gene sequencing and further characterized for their resistance mechanisms and other novel properties.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Isolating this compound-Resistant Bacteria
Caption: Workflow for the selective isolation of this compound-resistant bacteria.
References
Application Notes and Protocols for Evaluating Xantocillin Cytotoxicity in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xantocillin, a naturally occurring isonitrile antibiotic, has demonstrated broad-spectrum antibacterial activity.[1][2] Its mechanism of action involves the sequestration of intracellular heme, a critical cofactor for numerous cellular processes, leading to the dysregulation of heme biosynthesis.[1][2][3] This disruption can induce the accumulation of porphyrins, which are known to generate reactive oxygen species (ROS), ultimately causing cellular stress and death.[1][2][4] In mammalian cells, which rely heavily on heme for mitochondrial respiration, this mechanism suggests a potential for cytotoxic effects, making this compound and its derivatives interesting candidates for anti-cancer research. A derivative, Xanthocillin X dimethyl ether (XanDME), has been shown to bind directly to hemin, deplete intracellular heme, and disrupt the mitochondrial electron transport chain in triple-negative breast cancer cells, highlighting its anti-proliferative potential.[5]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in mammalian cell lines using standard in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for detecting programmed cell death.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a representative cancer cell line (MDA-MB-231, triple-negative breast cancer) and a non-cancerous breast epithelial cell line (MCF-10A). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: IC50 Values of this compound in Mammalian Cell Lines after 48-hour Treatment
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.8 |
| MCF-10A | Non-cancerous Breast Epithelium | 75.2 |
Table 2: Lactate Dehydrogenase (LDH) Release in Mammalian Cell Lines Treated with this compound for 24 hours
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| MDA-MB-231 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 25.6 ± 3.4 | |
| 25 | 68.3 ± 5.7 | |
| 50 | 89.1 ± 4.9 | |
| MCF-10A | 0 (Control) | 4.8 ± 0.9 |
| 10 | 10.3 ± 2.1 | |
| 25 | 22.5 ± 3.8 | |
| 50 | 45.7 ± 4.2 |
Table 3: Apoptosis Induction in MDA-MB-231 Cells Treated with this compound for 24 hours
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V Positive) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 4.1 ± 0.8 | 1.0 ± 0.1 |
| 10 | 28.9 ± 3.1 | 3.2 ± 0.4 |
| 25 | 65.2 ± 4.5 | 7.8 ± 0.9 |
| 50 | 82.5 ± 5.3 | 12.5 ± 1.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Mammalian cell lines (e.g., MDA-MB-231, MCF-10A)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and spontaneous release.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.
Materials:
-
Mammalian cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cell lines
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the cytotoxic effects of this compound in mammalian cell lines. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the dose-dependent and time-dependent cytotoxicity of this compound. The proposed mechanism, centered around heme sequestration and mitochondrial dysfunction, provides a basis for further mechanistic studies to fully elucidate this compound's potential as a therapeutic agent.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In vivo experimental design for Xantocillin studies in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving Xantocillin, a promising antibiotic with a unique mechanism of action. The following protocols are intended as a starting point and should be adapted based on preliminary findings and specific research questions.
Introduction to this compound
This compound is a natural product that has demonstrated potent antibacterial activity, particularly against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii.[1][2][3][4][5] Its mechanism of action involves the direct binding to and sequestration of heme within the bacterial cell. This disrupts the heme biosynthesis pathway, leading to an accumulation of porphyrins, subsequent oxidative stress, and ultimately, bacterial cell death.[1][2][3][6] This novel mechanism makes this compound an attractive candidate for further development, as it may be effective against pathogens resistant to current antibiotic classes.[1][6] While in vitro studies have established its antibacterial potential and suggested low toxicity to human cells, rigorous in vivo studies are essential to evaluate its efficacy, pharmacokinetic profile, and safety in a whole-organism context.[2][4][5]
Proposed Mechanism of Action of this compound in Bacteria
The antibacterial effect of this compound is attributed to its ability to disrupt heme biosynthesis. The following diagram illustrates the proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Xantocillin for Effective Delivery in Experimental Setups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective formulation and delivery of Xantocillin in various experimental settings. This compound is a broad-spectrum antibiotic with a unique mechanism of action, making it a compound of interest for antimicrobial research and drug development.[1][2][3] These guidelines cover key aspects of its physicochemical properties, preparation of stock solutions, and methodologies for both in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Understanding the physical and chemical characteristics of this compound is fundamental to its effective formulation.
Chemical Structure:
-
IUPAC Name: 4,4'-[(1Z,3Z)-2,3-diisocyanobuta-1,3-diene-1,4-diyl]diphenol
-
Molecular Formula: C₁₈H₁₂N₂O₂
-
Molecular Weight: 288.31 g/mol
Solubility: this compound is a lipophilic molecule with poor solubility in aqueous solutions. The methylated derivative, Xanthocillin X dimethyl ether (XanDME), has been shown to be soluble in organic solvents like acetone and dimethyl sulfoxide (DMSO).[4] While specific quantitative data for this compound's solubility in common laboratory solvents is not readily available, the following provides general guidance for preparing stock solutions.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM | The solvent of choice for preparing high-concentration stock solutions. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells or microorganisms being tested (typically ≤0.5%).[5][6] |
| Ethanol | Lower mM range | Can be used as an alternative to DMSO, but solubility may be lower. Similar to DMSO, the final concentration in the assay should be carefully controlled to avoid solvent-induced toxicity.[7] |
| Water | Insoluble | This compound is practically insoluble in water. Aqueous solutions for experiments should be prepared by diluting a high-concentration stock solution in an organic solvent. |
Stability: The stability of this compound is influenced by factors such as pH and temperature. While specific stability studies on this compound are not extensively published, general considerations for similar antibiotic compounds suggest that stock solutions should be stored at low temperatures and protected from light to minimize degradation.[8] It is recommended to prepare fresh dilutions for each experiment from a frozen stock. Solutions of some antibiotics can degrade rapidly at pH values above 6.[9]
Data Presentation: Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The minimum inhibitory concentrations (MICs) for several clinically relevant pathogens are summarized below.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µM) | Reference |
| Acinetobacter baumannii | ATCC 19606 | 0.1 | [1] |
| Acinetobacter baumannii | ATCC 17989 | 0.2 | [1] |
| Acinetobacter baumannii (MDR) | AB5075 | 4 | [1] |
| Staphylococcus aureus (MSSA) | Newman | 4 | [1] |
| Staphylococcus aureus (MRSA) | USA300 | 4 | [1] |
| Pseudomonas aeruginosa | PAO1 | 8 | [1] |
| Klebsiella pneumoniae | ATCC 13883 | 8 | [1] |
| Escherichia coli | K12 | 16 | [1] |
Experimental Protocols
In Vitro Experimental Protocols*
1. Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, cell culture medium for mammalian cells)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh the appropriate amount of this compound powder. For a 10 mM stock solution, this will be 2.883 mg per 1 mL of DMSO. b. Add the calculated volume of sterile DMSO to the this compound powder. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate sterile culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the working solutions is below the toxic level for your specific assay (e.g., ≤0.5%).[5][6]
2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.[10]
Materials:
-
This compound working solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of this compound working solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the diluted compound.[10] d. Include a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).[10]
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
3. Checkerboard Assay for Synergy Testing
This protocol describes a checkerboard assay to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.[10][11][12][13]
Materials:
-
This compound working solutions
-
Working solutions of a second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Preparation: a. Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the second antimicrobial agent along the columns. b. The final volume in each well should be a combination of both drugs and the bacterial inoculum in MHB.
-
Inoculation and Incubation: a. Inoculate each well with a standardized bacterial suspension as described in the MIC protocol. b. Include appropriate controls for each drug alone. c. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results:
- Synergy: FIC index ≤ 0.5
- Additive/Indifference: 0.5 < FIC index ≤ 4.0
- Antagonism: FIC index > 4.0[13]
In Vivo Experimental Protocols*
Caution: In vivo experiments should be conducted in compliance with all institutional and national guidelines for the ethical use of laboratory animals. The toxicity of this compound in animal models has not been extensively reported. Therefore, preliminary dose-ranging and toxicity studies are highly recommended before conducting efficacy studies.
1. Formulation of this compound for Oral Administration in Mice
Due to its poor water solubility, a suspension or a solution in a suitable vehicle is required for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, or a mixture of DMSO, PEG300, and ethanol)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Procedure:
-
Suspension Formulation: a. Weigh the required amount of this compound. b. Levigate the powder with a small amount of the vehicle to form a smooth paste. c. Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension at the desired concentration. d. Administer the suspension to mice via oral gavage. Ensure the suspension is well-mixed before each administration.
-
Solubilized Formulation: a. For some poorly soluble compounds, a vehicle containing a mixture of solvents can improve solubility for oral dosing. A potential vehicle could be a mixture of 50% DMSO, 40% PEG300, and 10% ethanol. b. Dissolve this compound in this vehicle to the desired concentration. c. Administer the solution via oral gavage.
2. Formulation of this compound for Intravenous Administration in Mice
Intravenous administration of poorly soluble compounds is challenging and requires careful formulation to avoid precipitation in the bloodstream.
Materials:
-
This compound powder
-
Solubilizing agent (e.g., DMSO, Cremophor EL, or other pharmaceutically acceptable solubilizers)
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution: a. Dissolve this compound in a minimal amount of a suitable solubilizing agent like DMSO.
-
Dilution for Injection: a. Slowly dilute the stock solution with sterile saline to the final desired concentration immediately before injection. b. Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for intravenous administration. c. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.
-
Administration: a. Administer the solution via tail vein injection.[14] The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[14]
Mandatory Visualizations
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Optimizing Xantocillin concentration for effective bacterial inhibition
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Xantocillin for effective bacterial inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Bacterial Inhibition | Incorrect this compound Concentration: Inaccurate serial dilutions or calculation errors. | Double-check all calculations for stock solution and serial dilutions. Prepare fresh dilutions for each experiment. |
| Bacterial Resistance: The bacterial strain may have inherent or acquired resistance to this compound. | Verify the susceptibility of your bacterial strain by consulting literature for known MIC values. If possible, test against a known susceptible control strain. | |
| Degraded this compound: Improper storage or handling of this compound powder or stock solutions can lead to loss of activity. | Store this compound powder in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[1] Prepare fresh stock solutions and use them within a month when stored at -20°C.[2] | |
| High Inoculum Density: An excessively high concentration of bacteria can overwhelm the inhibitory effect of this compound. | Standardize your bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[3][4] | |
| Precipitation in Stock Solution or Media | Low Solubility: this compound has limited solubility in aqueous solutions. | This compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in DMSO and then dilute it in your growth medium. Ensure the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1%). |
| Interaction with Media Components: Components of the growth medium may interact with this compound, causing it to precipitate. | Test the solubility of your final this compound concentrations in the specific broth you are using before starting the full experiment. If precipitation occurs, consider using a different medium or adding a solubilizing agent if it does not interfere with the assay. | |
| Variable MIC Values Between Experiments | Inconsistent Inoculum Preparation: Variations in the bacterial inoculum size can significantly impact MIC results. | Strictly adhere to a standardized protocol for inoculum preparation, such as adjusting the culture to a 0.5 McFarland standard.[3][4] |
| Differences in Incubation Time and Temperature: Minor variations in incubation conditions can affect bacterial growth rates and, consequently, MIC values. | Ensure consistent incubation times (e.g., 18-24 hours) and temperatures (e.g., 37°C) for all experiments. | |
| Reader Variability: If using an automated plate reader, variations in readings can occur. | Calibrate and validate your microplate reader regularly. When reading results visually, ensure consistent lighting and interpretation criteria. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound's primary mechanism of action is the disruption of heme biosynthesis in bacteria.[5][6] It achieves this by directly binding to heme, the iron-containing cofactor.[5][7] This sequestration of heme leads to a dysregulation of the heme biosynthetic pathway, resulting in the accumulation of porphyrin precursors.[5][8][9] The buildup of these precursors generates reactive oxygen species (ROS), which cause cellular damage and ultimately lead to bacterial cell death.[5] This mechanism is distinct from many common antibiotics, making this compound a promising candidate against multidrug-resistant strains.[5]
2. What is the spectrum of activity for this compound?
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8][10] It has shown particular potency against Acinetobacter baumannii, a pathogen identified by the WHO as a critical priority for the development of new antibiotics.[5][8]
3. How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in a solvent like DMSO due to its limited aqueous solubility.[1] For storage, solid this compound should be kept in a dry, dark environment at 0-4°C for short periods or -20°C for extended periods.[1] Once prepared, stock solutions should be stored in aliquots at -20°C and are generally usable for up to one month.[2] It is advisable to allow the solution to reach room temperature before use.[2]
4. What are the typical Minimum Inhibitory Concentrations (MICs) for this compound against common bacteria?
The following table summarizes representative MIC values for this compound against a panel of bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii ATCC 17978 | Negative | 0.125 - 0.5 | [8] |
| Acinetobacter baumannii ATCC 19606 | Negative | 0.25 - 1 | [8] |
| Acinetobacter baumannii AB5075 (MDR) | Negative | 1 - 4 | [8] |
| Escherichia coli ATCC 25922 | Negative | 4 - 16 | [8] |
| Klebsiella pneumoniae ATCC 13883 | Negative | 8 - 32 | [8] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 16 - 64 | [8] |
| Staphylococcus aureus ATCC 29213 (MSSA) | Positive | 1 - 4 | [8] |
| Staphylococcus aureus ATCC 43300 (MRSA) | Positive | 2 - 8 | [8] |
| Enterococcus faecalis ATCC 29212 | Positive | >64 | [8] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1280 µg/mL. This will be your stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
This will create a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL in each well.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Check the control wells: There should be visible growth in the growth control well (well 11) and no growth in the sterility control well (well 12).
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for MIC determination.
References
- 1. idexx.com [idexx.com]
- 2. Item - Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
How to prevent degradation of Xantocillin during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Xantocillin to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, general principles of chemical stability suggest that factors such as exposure to light, elevated temperatures, high pH, and oxidizing agents can contribute to its degradation. The isocyanide functional groups in this compound may be susceptible to hydrolysis under acidic or basic conditions, and the phenolic hydroxyl groups could be prone to oxidation.
Q2: How should I store powdered this compound?
Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C[1].
Q3: What is the recommended way to store this compound stock solutions?
This compound stock solutions, typically prepared in DMSO, should also be protected from light. For short-term storage (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months), aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles[1].
Q4: Is this compound sensitive to light?
Yes, as with many complex organic molecules, exposure to light, especially UV light, can lead to degradation. It is recommended to work with this compound in a subdued lighting environment and to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil[1].
Q5: Can I autoclave my buffer solution after adding this compound?
No, you should not autoclave solutions containing this compound. The high temperatures involved in autoclaving will likely cause significant degradation[2]. Filter-sterilize your buffers and media before adding this compound.
Troubleshooting Guide
Issue 1: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound in your stock solution or in the final assay medium.
-
Troubleshooting Steps:
-
Check Stock Solution Age and Storage: If your stock solution is old or has been stored improperly, prepare a fresh stock from the powdered compound.
-
Minimize Light Exposure: During your experiment, protect your plates and solutions containing this compound from direct light.
-
Assess pH of Medium: While specific data is unavailable for this compound, extreme pH levels can degrade similar compounds. Ensure your cell culture medium is properly buffered.
-
Incubation Time: Long incubation times at 37°C can contribute to degradation. If possible, design your experiment to minimize the required incubation period.
-
Issue 2: My prepared this compound solution has changed color.
-
Possible Cause: This is a strong indicator of chemical degradation or oxidation.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed color, as the presence of degradation products could confound your experimental results.
-
Review Preparation Protocol: Ensure that the solvent used is of high purity and that the solution was prepared under appropriate conditions (e.g., protected from light).
-
Use Inert Gas: When preparing and storing stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Quantitative Data Summary
| Parameter | Condition | Duration | Stability |
| Solid Form Storage | Dry, dark, 0 - 4°C | Days to weeks | Stable |
| Dry, dark, -20°C | Months to years | Stable[1] | |
| Stock Solution Storage | In DMSO, 0 - 4°C | Days to weeks | Stable |
| In DMSO, -20°C | Months | Stable[1] | |
| Shipping | Ambient temperature | A few weeks | Stable[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a subdued light environment, weigh the desired amount of this compound powder.
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials. This minimizes the number of freeze-thaw cycles for the entire stock. Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at -20°C for long-term use[1].
Protocol 2: General Handling of this compound in Experiments
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Prepare working solutions by diluting the stock solution in your experimental buffer or medium immediately before use.
-
Light Protection: Keep all solutions containing this compound protected from light by using amber tubes or by wrapping containers in aluminum foil.
-
Temperature Control: When not in immediate use, keep this compound solutions on ice.
-
Avoid Contamination: Use sterile techniques when handling this compound solutions to prevent microbial growth, which could also contribute to degradation.
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Managing potential interference from Xantocillin degradation products in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xantocillin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential interference from this compound degradation products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a natural product and the first discovered to contain an isocyanide functional group. It exhibits broad-spectrum antibiotic activity. Its mechanism of action involves binding to heme, which disrupts heme biosynthesis. This leads to an accumulation of reactive oxygen species (ROS), ultimately causing bacterial cell death.
Q2: What are the likely degradation products of this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure which contains isonitrile and phenolic functional groups, the following degradation pathways are likely under common experimental and storage conditions:
-
Hydrolysis of Isonitrile Groups: The two isonitrile groups (-N≡C) are susceptible to hydrolysis, especially under acidic conditions, which would convert them into formamide groups (-NHCHO).
-
Oxidation of Phenol Groups: The two phenol rings can be oxidized, particularly in the presence of light, air (oxygen), or oxidizing agents. This can lead to the formation of quinone-like structures and other oxidized products.[1][2]
Q3: How can this compound degradation products interfere with my assays?
Degradation products of this compound can potentially interfere with various assays through several mechanisms:
-
Spectral Interference: Degradation products may absorb light at wavelengths used for absorbance or fluorescence-based readouts in assays like ELISA and cell viability assays (e.g., MTT, XTT).
-
Redox Activity: Oxidized degradation products, such as quinones, can be redox-active. This can directly interfere with cell viability assays that rely on the reduction of a reporter molecule (e.g., MTT, XTT) by cellular enzymes.
-
Altered Biological Activity: Degradation products may retain some biological activity, such as heme-binding, or acquire new off-target effects that can confound experimental results.
-
Matrix Effects: The presence of degradation products can alter the overall composition of the sample matrix, which may non-specifically affect antibody-antigen interactions in immunoassays like ELISA.[3][4][5]
Q4: How can I prevent or minimize the degradation of this compound in my experiments?
To minimize this compound degradation, consider the following precautions:
-
Storage: Store this compound as a dry powder in a cool, dark, and dry place. For solutions, prepare them fresh and protect them from light. If storage of solutions is necessary, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
pH of Buffers: Be mindful of the pH of your experimental buffers. Acidic conditions may promote the hydrolysis of the isonitrile groups. Use buffers within a neutral pH range where possible.
-
Light Exposure: Protect this compound solutions and experimental setups from direct light exposure to minimize photo-oxidation of the phenolic rings.
-
Purity Checks: Regularly check the purity of your this compound stock to ensure that degradation has not occurred over time.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Higher or lower than expected cell viability.
-
High background absorbance in control wells (no cells).
-
Poor reproducibility between replicate wells.
Potential Cause: Redox-active degradation products of this compound may be interfering with the tetrazolium dye reduction. For example, oxidized phenolic groups could act as electron acceptors or donors, leading to a false signal.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Protocol: Prepare wells with your assay medium and the same concentration of this compound (and any expected degradation products, if available) but without cells. Add the MTT or XTT reagent and incubate as you would with cells.
-
Interpretation: If you observe a color change in the cell-free wells, it indicates a direct chemical reaction between your compound/degradation products and the assay reagent.
-
-
Use an Orthogonal Viability Assay:
-
Protocol: Confirm your results using a non-enzymatic redox-based assay. A good alternative is a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or a method that quantifies ATP content as an indicator of metabolically active cells.
-
Interpretation: If the results from the orthogonal assay do not correlate with your MTT/XTT results, it strongly suggests interference.
-
-
Analyze this compound Purity:
-
Protocol: Use HPLC to analyze your this compound stock solution. Compare the chromatogram to a reference standard or a freshly prepared solution to check for the presence of degradation peaks. (See the detailed HPLC protocol below).
-
Interpretation: The presence of additional peaks indicates degradation.
-
Quantitative Data Summary: Hypothetical Interference in MTT Assay
| Condition | Absorbance at 570 nm (Mean ± SD) | Interpretation |
| Cells + Vehicle | 1.2 ± 0.1 | Normal cell viability |
| Cells + Fresh this compound | 0.6 ± 0.08 | Expected cytotoxic effect |
| Cells + Degraded this compound | 0.9 ± 0.2 | Apparent reduced cytotoxicity (potential interference) |
| No Cells + Degraded this compound | 0.3 ± 0.05 | Direct reduction of MTT by degradation products |
Issue 2: High Background or Poor Signal in ELISA
Symptoms:
-
High absorbance in negative control wells.
-
Low signal-to-noise ratio.
-
Inconsistent results between plates or experiments.
Potential Cause: Degradation products may be non-specifically binding to the plate surface, the capture antibody, or the detection antibody. They might also interfere with the enzymatic activity of the reporter enzyme (e.g., HRP).
Troubleshooting Steps:
-
Check for Matrix Interference:
-
Protocol: Perform a spike-and-recovery experiment. Spike a known amount of your target analyte into your sample matrix containing the potentially degraded this compound and into the standard diluent. Compare the recovery of the analyte in both.
-
Interpretation: A significantly lower or higher recovery in the sample matrix compared to the standard diluent indicates a matrix effect.[6]
-
-
Run an "Interference" Control Plate:
-
Protocol: Coat a plate as usual. In different wells, add your sample containing potentially degraded this compound but omit one component of the ELISA at a time (e.g., no detection antibody, no enzyme conjugate).
-
Interpretation: This will help pinpoint which step is being affected by the interference. For example, a high signal in a well with no detection antibody suggests non-specific binding of the enzyme conjugate.
-
-
Optimize Blocking and Washing Steps:
-
Protocol: Increase the concentration or incubation time of your blocking buffer. Add a non-ionic detergent like Tween-20 to your wash buffers to help reduce non-specific binding.
-
Interpretation: Improved signal-to-noise ratio suggests that non-specific binding was a contributing factor.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent this compound from its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample
-
Forced degradation samples (see below)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
To generate degradation products for method development (forced degradation), you can expose the this compound solution to:
-
Acidic hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Basic hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H2O2 and keep at room temperature.
-
Photodegradation: Expose the solution to UV light.
-
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 280 nm (or scan for optimal wavelength)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the undergraded this compound solution to determine its retention time.
-
Inject the forced degradation samples to observe the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: this compound's mechanism and potential interference points.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. biocompare.com [biocompare.com]
Optimizing incubation time for Xantocillin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xantocillin. The following information is designed to address specific issues that may be encountered during susceptibility testing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect bacterial cells?
A1: this compound's antibacterial effect stems from its direct interaction with heme, a crucial cofactor in many cellular processes.[1] The isonitrile functional groups of this compound bind to iron-bound heme, leading to its sequestration.[1][2] This disruption of heme regulation causes a buildup of porphyrin precursors, which results in the accumulation of reactive oxygen species (ROS) and ultimately leads to bacterial cell death.[1] This mechanism is distinct from many common antibiotics, making this compound a point of interest for combating multi-drug-resistant pathogens.[1][2]
Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. Could incubation time be a factor?
A2: Yes, incubation time is a critical variable in antimicrobial susceptibility testing (AST) and can significantly impact MIC values.[3][4] Standard AST protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), recommend specific incubation times (e.g., 16-24 hours) to ensure reproducibility.[5][6] Deviations from the standardized time can lead to variability. For some antibiotics, shorter incubation times (e.g., 6-10 hours) have been shown to provide accurate results, potentially reducing turnaround times.[3][7][8] However, the optimal incubation time can be organism and drug-dependent. It is crucial to validate any shortened incubation period against the standard protocol.
Q3: What are the standard recommended incubation conditions for antimicrobial susceptibility testing?
A3: For most non-fastidious bacteria, standard incubation conditions for disk diffusion and broth dilution methods are typically 16-24 hours at 35°C ± 2°C in ambient air.[5][6] However, specific organisms may have different requirements. It is essential to consult standardized guidelines from bodies like the CLSI for detailed protocols.[9][10][11] Factors such as temperature, atmosphere (e.g., CO2 levels for certain bacteria), and the specific growth medium can all influence the outcome of susceptibility tests.[4][5]
Q4: How can we determine the optimal incubation time for this compound susceptibility testing in our laboratory?
A4: To determine the optimal incubation time for this compound with a specific bacterial strain, you should perform a time-course experiment. This involves setting up parallel susceptibility tests (e.g., broth microdilution for MIC determination) and measuring the results at different incubation time points (e.g., 6, 12, 18, 24, and 48 hours). The optimal incubation time would be the shortest duration that yields consistent and reproducible MIC values that correlate with the standard 24-hour reading.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No bacterial growth in control wells/plates | Inoculum preparation error (too dilute) | Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity standard. |
| Incorrect incubation temperature or atmosphere | Verify incubator settings are appropriate for the test organism. | |
| Non-viable organism | Use a fresh, pure culture of the test organism. | |
| Inconsistent zone diameters or MIC values between replicates | Variation in inoculum density | Ensure a standardized inoculum (0.5 McFarland) is used for all tests. |
| Inconsistent incubation time | Strictly adhere to a standardized incubation period for all replicates. | |
| Improper disk placement or antibiotic concentration | Ensure antibiotic disks are firmly applied to the agar and that serial dilutions for MIC testing are accurate. | |
| Confluent growth up to the edge of the antibiotic disk (no zone of inhibition) | High-level resistance of the test organism | Verify the identity and expected susceptibility profile of the organism. |
| Inactive antibiotic | Use a new lot of this compound or antibiotic disks and perform quality control with a known susceptible strain. | |
| Fuzzy or indistinct zone edges | Swarming motility of the test organism | Consider using a different testing medium that inhibits swarming. |
| Reading of results after prolonged incubation | Read the zones of inhibition or MIC endpoints at the specified time to avoid misinterpretation due to overgrowth. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of this compound
This protocol is adapted from standard CLSI guidelines for broth microdilution.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours (or for the duration of your time-course experiment).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion Susceptibility Testing for this compound
This protocol is based on standard CLSI guidelines for disk diffusion.
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
Data Presentation
Table 1: Hypothetical MIC of this compound against Acinetobacter baumannii at Different Incubation Times
| Incubation Time (hours) | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) |
| 6 | 8 | 16 | 8 | 10.7 |
| 12 | 4 | 4 | 8 | 5.3 |
| 18 | 4 | 4 | 4 | 4.0 |
| 24 | 4 | 4 | 4 | 4.0 |
| 48 | 2 | 4 | 4 | 3.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for optimizing incubation time.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jhrlmc.com [jhrlmc.com]
- 4. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Technical Support Center: Overcoming Bacterial Resistance to Xanthocillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthocillin. The information is presented in a question-and-answer format to directly address common issues encountered during long-term studies on bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xanthocillin?
A1: Xanthocillin's primary mechanism of action is the dysregulation of heme biosynthesis in bacteria.[1][2][3][4][5] It directly binds to and sequesters intracellular heme, which leads to a feedback loop disruption, causing an accumulation of toxic porphyrin precursors. This accumulation generates reactive oxygen species (ROS), ultimately leading to bacterial cell death.[5]
Q2: What are the known mechanisms of bacterial resistance to Xanthocillin?
A2: The primary reported mechanism of resistance to Xanthocillin is the development of mutations in the hemB gene.[1][4] This gene encodes for porphobilinogen synthase (PbgS), a crucial enzyme in the heme biosynthesis pathway. Mutations in hemB can lead to a less active PbgS enzyme, which appears to mitigate the toxic effects of Xanthocillin. Another observed resistance factor is the upregulation of heme oxygenases, which are enzymes that degrade heme.[5] Additionally, studies have suggested a potential role for efflux pumps in reducing intracellular concentrations of Xanthocillin, as an inactive analog regained activity in a mutant strain lacking two specific efflux pumps.[1][3][4]
Q3: Is there evidence of cross-resistance between Xanthocillin and other antibiotics?
A3: Due to its unique mechanism of action targeting heme biosynthesis, Xanthocillin is less likely to exhibit cross-resistance with antibiotics that have different cellular targets.[5] However, if resistance is mediated by broad-spectrum efflux pumps, there is a potential for cross-resistance with other antibiotics that are substrates of the same pumps.
Q4: What strategies can be employed in long-term studies to overcome or minimize the development of Xanthocillin resistance?
A4: Several strategies can be investigated to combat Xanthocillin resistance:
-
Combination Therapy: Using Xanthocillin in combination with other antibiotics can be a highly effective strategy. A synergistic effect has been observed between Xanthocillin and the aminoglycoside gentamicin.[1][4] This approach can lower the required concentration of each drug and reduce the likelihood of resistance emerging.
-
Efflux Pump Inhibitors (EPIs): If efflux pumps are identified as a significant resistance mechanism in the bacterial species under study, co-administration of Xanthocillin with an EPI could restore its efficacy.
-
Targeting Heme Metabolism: Investigating compounds that further disrupt heme metabolism or enhance oxidative stress could potentiate the action of Xanthocillin.
Troubleshooting Guides
Problem 1: Decreased Susceptibility to Xanthocillin in Long-Term Cultures
Symptoms:
-
Gradual or sudden increase in the Minimum Inhibitory Concentration (MIC) of Xanthocillin over successive bacterial passages.
-
Reduced zone of inhibition in disk diffusion assays.
-
Failure of Xanthocillin to eradicate the bacterial population in time-kill kinetic assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Development of hemB mutations | 1. Sequence the hemB gene: Isolate genomic DNA from the resistant strain and sequence the hemB gene to identify potential mutations. 2. Compare with wild-type: Align the sequence with the wild-type hemB gene from the parent strain to confirm mutations. |
| Upregulation of heme oxygenases | 1. Quantify gene expression: Use RT-qPCR to measure the transcript levels of known heme oxygenase genes in the resistant strain compared to the wild-type. 2. Enzyme activity assay: Perform a heme oxygenase activity assay to confirm increased enzymatic activity in cell lysates. |
| Increased efflux pump activity | 1. Perform an efflux pump inhibition assay: Determine the MIC of Xanthocillin in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in MIC in the presence of the EPI suggests efflux-mediated resistance. |
| Experimental variability | 1. Verify inoculum density: Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) for all susceptibility tests. 2. Check media and reagents: Confirm the quality and correct preparation of all culture media and antibiotic stock solutions. |
Problem 2: Inconsistent Results in Xanthocillin Synergy Studies (Checkerboard Assays)
Symptoms:
-
High variability in Fractional Inhibitory Concentration (FIC) indices between replicate experiments.
-
Difficulty in determining the true MIC endpoints due to trailing growth.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate drug concentrations | 1. Verify stock solutions: Prepare fresh stock solutions of Xanthocillin and the synergistic agent and confirm their concentrations. 2. Precise serial dilutions: Use calibrated pipettes and ensure thorough mixing during the preparation of serial dilutions in the microtiter plate. |
| Inoculum effect | 1. Standardize inoculum: Strictly adhere to a standardized inoculum preparation protocol to ensure a consistent starting cell density in each well. |
| Reader/visual interpretation errors | 1. Use a plate reader: If possible, use a microplate reader to obtain objective OD600 readings. 2. Consistent visual reading: If reading by eye, do so against a consistent background and have the same person read all plates for a given experiment. |
| Interaction with media components | 1. Test different media: If inconsistent results persist, consider testing synergy in a different standard broth medium to rule out media-specific interactions. |
Data Presentation
Table 1: Example of MIC Progression in a Long-Term Xanthocillin Exposure Study
Note: This table presents hypothetical data to illustrate how to track changes in Xanthocillin susceptibility over time. Researchers should replace this with their own experimental data.
| Passage Number | Xanthocillin MIC (µg/mL) | Fold Change from Baseline |
| 0 (Baseline) | 0.5 | 1x |
| 5 | 1.0 | 2x |
| 10 | 2.0 | 4x |
| 15 | 8.0 | 16x |
| 20 | 16.0 | 32x |
Table 2: Quantitative Synergy Analysis of Xanthocillin and Gentamicin against a Resistant Strain
Note: This table demonstrates the quantitative results from a checkerboard assay. Researchers should populate this with their own experimental findings.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |
| Xanthocillin | 16 | 4 | 0.25 | Synergy |
| Gentamicin | 64 | 8 | 0.125 | Synergy |
| ΣFIC | 0.375 | Synergistic |
*Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A ΣFIC of ≤ 0.5 is considered synergistic.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of Xanthocillin in combination with another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Xanthocillin stock solution
-
Second antimicrobial agent stock solution (e.g., Gentamicin)
-
Bacterial culture grown to logarithmic phase and adjusted to 0.5 McFarland standard.
Procedure:
-
Prepare serial twofold dilutions of Xanthocillin horizontally and the second antimicrobial agent vertically in the 96-well plate.
-
The final volume in each well should be 100 µL, containing a unique combination of the two drug concentrations. Include wells with each drug alone and a growth control (no drugs).
-
Inoculate each well with 100 µL of the standardized bacterial suspension (final volume 200 µL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index as described in the note for Table 2.
Protocol 2: Efflux Pump Inhibition Assay
Objective: To investigate the role of efflux pumps in Xanthocillin resistance.
Materials:
-
96-well microtiter plates
-
MHB
-
Xanthocillin stock solution
-
Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or a specific inhibitor for the suspected pump)
-
Bacterial culture adjusted to 0.5 McFarland standard.
Procedure:
-
Perform a standard MIC assay for Xanthocillin in two separate 96-well plates.
-
In one plate, add a sub-inhibitory concentration of the EPI to all wells containing Xanthocillin dilutions. The other plate will not contain the EPI.
-
Inoculate all wells with the standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of Xanthocillin in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicative of efflux pump involvement.
Protocol 3: hemB Gene Sequencing for Mutation Analysis
Objective: To identify mutations in the hemB gene of Xanthocillin-resistant bacteria.
Materials:
-
Genomic DNA isolation kit
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers flanking the hemB gene
-
Agarose gel electrophoresis equipment
-
DNA sequencing service.
Procedure:
-
Primer Design: Design forward and reverse primers that flank the entire coding sequence of the hemB gene. Ensure primers have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the wild-type and the Xanthocillin-resistant bacterial strains.
-
PCR Amplification: Amplify the hemB gene using PCR with the designed primers.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a single product of the expected size.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant strain with the wild-type hemB sequence to identify any nucleotide changes.
Mandatory Visualizations
Caption: Mechanism of action of Xanthocillin.
Caption: Key mechanisms of bacterial resistance to Xanthocillin.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental conditions for Xantocillin activity in anaerobic environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xantocillin in anaerobic environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound under anaerobic conditions.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no this compound activity against facultative anaerobes under anaerobic conditions. | 1. Altered Metabolic State: The primary mechanism of this compound is the dysregulation of heme biosynthesis.[1][2] Many facultative anaerobes switch to fermentation or use alternative terminal electron acceptors (e.g., nitrate) in the absence of oxygen. This metabolic shift may alter the importance of the heme biosynthesis pathway, potentially reducing the drug's efficacy. 2. Reduced Drug Uptake: Changes in the bacterial cell membrane and its transport systems under anaerobic conditions could potentially limit this compound uptake. 3. Drug Instability: The stability of this compound in specific anaerobic culture media over extended incubation periods may be a factor. | 1. Characterize the anaerobic metabolism of your target organism. Investigate whether key enzymes in the heme biosynthesis pathway are downregulated in anaerobic conditions. 2. Consider synergistic combinations. For instance, if the organism utilizes nitrate respiration, a combination of this compound with an agent that disrupts this process could be explored. 3. Verify drug stability in your chosen anaerobic medium by performing stability studies.[3] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in anaerobic experiments. | 1. Inadequate Anaerobic Conditions: Even small amounts of oxygen can affect the growth of strict anaerobes and the metabolic state of facultative anaerobes. 2. Slow Growth of Anaerobes: Anaerobic bacteria often have slower growth rates, which can make endpoint determination in susceptibility assays challenging.[4] 3. Inoculum Effect: The starting concentration of bacteria can influence the apparent MIC.[5] 4. Media Composition: Components of the anaerobic growth medium (e.g., reducing agents, blood supplementation) could potentially interact with this compound. | 1. Ensure a strict anaerobic environment. Use an anaerobic chamber with a gas mixture of 5% CO2, 10% H2, and 85% N2.[6] Use pre-reduced media and ensure all materials are deoxygenated before use.[6] 2. Extend incubation times as needed for slow-growing anaerobes, typically 48 hours or longer.[7][8] 3. Standardize the inoculum preparation carefully according to established protocols (e.g., CLSI guidelines). 4. Perform control experiments to assess any potential interactions between the media components and this compound. |
| Difficulty in determining synergistic or antagonistic interactions with other drugs in an anaerobic setting. | 1. Complex Experimental Setup: Synergy testing, such as the checkerboard method, requires careful preparation and execution, especially under anaerobic conditions.[9][10] 2. Interpretation of Results: The Fractional Inhibitory Concentration (FIC) index calculation and its interpretation require precision.[9][10][11] | 1. Follow standardized protocols for synergy testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). 2. Utilize appropriate controls for each drug and the combination. 3. Carefully calculate the FIC index to determine synergy (FIC ≤ 0.5), additivity/indifference (FIC > 0.5 to 4), or antagonism (FIC > 4).[11] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound's primary mechanism of action is the dysregulation of heme biosynthesis.[1][2] It is believed to bind to heme, leading to an accumulation of porphyrins and subsequent cell stress and death.[1]
Q2: How might an anaerobic environment affect the activity of this compound?
A2: Anaerobic conditions can significantly alter bacterial metabolism. Since this compound targets heme biosynthesis, its effectiveness may be influenced by how crucial this pathway is for the bacterium in the absence of oxygen. Some bacteria may have alternative pathways or a reduced reliance on heme-containing proteins under anaerobic conditions, potentially leading to reduced susceptibility.
Q3: Are there standardized methods for testing this compound's activity against anaerobic bacteria?
A3: While there are no specific standardized methods for this compound, you should follow the general guidelines for antimicrobial susceptibility testing of anaerobic bacteria established by organizations like the Clinical and Laboratory Standards Institute (CLSI). The reference method for anaerobes is agar dilution.[4] Broth microdilution is also commonly used.[4]
Q4: What are some key considerations for setting up an anaerobic susceptibility test for this compound?
A4: Key considerations include:
-
A strictly anaerobic environment: Use of an anaerobic chamber is highly recommended.[6]
-
Appropriate media: Use pre-reduced, anaerobically sterilized media supplemented as required for the specific organism.
-
Standardized inoculum: Prepare the bacterial suspension to a specific turbidity standard (e.g., 0.5 McFarland).
-
Incubation time: Anaerobes often require longer incubation periods (48 hours or more) than aerobic bacteria.[7][8]
-
Controls: Include appropriate positive and negative growth controls, as well as quality control strains with known MICs.
Q5: How can I investigate potential synergistic effects of this compound with other antibiotics in an anaerobic environment?
A5: The checkerboard assay is a common method to assess synergy.[9][10] This involves preparing a series of dilutions of both this compound and the other antibiotic in a microtiter plate and inoculating with the test organism. After anaerobic incubation, the growth inhibition is assessed, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[9][10][11]
Data Presentation
Currently, there is a lack of publicly available quantitative data comparing the Minimum Inhibitory Concentrations (MICs) of this compound under anaerobic versus aerobic conditions. Researchers are encouraged to generate this data to better understand the antibiotic's spectrum of activity. Below is a template for presenting such data.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | Growth Condition | MIC (µg/mL) |
| Example Organism 1 | ATCC XXXXX | Aerobic | [Insert Data] |
| Anaerobic | [Insert Data] | ||
| Example Organism 2 | Clinical Isolate Y | Aerobic | [Insert Data] |
| Anaerobic | [Insert Data] | ||
| Example Organism 3 | ATCC ZZZZZ | Aerobic | [Insert Data] |
| Anaerobic | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria using Agar Dilution
This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Materials:
-
This compound stock solution of known concentration
-
Anaerobic growth medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)
-
Anaerobic chamber (5% CO2, 10% H2, 85% N2)
-
Test organism grown in an appropriate anaerobic broth
-
0.5 McFarland turbidity standard
-
Sterile petri dishes, pipettes, and other standard microbiology lab equipment
Procedure:
-
Media Preparation: Prepare the agar medium and autoclave. Allow it to cool to 48-50°C in a water bath.
-
Antibiotic Dilution Series: Prepare serial twofold dilutions of this compound in a sterile diluent.
-
Plate Preparation: Add a defined volume of each this compound dilution to molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Subculture the test organism onto an anaerobic blood agar plate and incubate for 24-48 hours. Suspend several colonies in a suitable broth to match a 0.5 McFarland turbidity standard.
-
Inoculation: Using an inoculum-replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Place the plates in the anaerobic chamber and incubate at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing in Anaerobic Conditions
Materials:
-
This compound and second antibiotic stock solutions
-
Anaerobic broth medium
-
96-well microtiter plates
-
Test organism inoculum prepared as in Protocol 1
-
Anaerobic chamber
Procedure:
-
Plate Setup: Dispense the anaerobic broth into all wells of a 96-well plate.
-
Antibiotic Dilutions: Create serial dilutions of this compound horizontally across the plate and the second antibiotic vertically down the plate. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone as controls.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Cover the plate and incubate in the anaerobic chamber at 35-37°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Caption: Proposed mechanism of this compound action targeting heme biosynthesis.
Caption: General workflow for anaerobic antimicrobial susceptibility testing.
Caption: Logical troubleshooting flow for inconsistent this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antianaerobic antimicrobials: spectrum and susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility Pattern of Aerobic and Anaerobic Bacteria Isolated From Surgical Site Infection of Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culturing and Maintaining Clostridium difficile in an Anaerobic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility of anaerobic bacteria from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. emerypharma.com [emerypharma.com]
Technical Support Center: Quality Control for Xanthocillin Experiments
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for quality control in experiments involving Xanthocillin X.
Frequently Asked Questions (FAQs)
Q1: What is Xanthocillin X and what is its primary mechanism of action?
A1: Xanthocillin X is a broad-spectrum isonitrile natural product antibiotic. Its primary mechanism of action is the dysregulation of heme biosynthesis in bacteria.[1][2][3] Xanthocillin X directly binds to and sequesters intracellular heme, which leads to an uncontrolled accumulation of porphyrin precursors. This accumulation results in significant oxidative stress, causing damage to cellular components and ultimately leading to bacterial cell death.[1] This mechanism is considered novel compared to many common antibiotics.[1]
Q2: What is the recommended solvent for preparing Xanthocillin X stock solutions?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for Xanthocillin derivatives.[4][5] For Xanthocillin X permethyl ether, a solubility of 5 mg/mL (15.81 mM) in DMSO has been reported; sonication may be required to fully dissolve the compound.[4][5] It is crucial to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[4] For experiments involving cell cultures, it is critical to determine the final concentration of DMSO and include a vehicle control, as high concentrations of DMSO can be toxic to cells.
Q3: How should Xanthocillin X stock solutions be stored to ensure stability?
A3: Proper storage is critical to maintaining the potency of Xanthocillin X. As an isonitrile-containing compound, it may be susceptible to degradation under certain conditions, such as exposure to acidic or basic pH.[6]
General Storage Recommendations:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[4][7]
Always refer to the manufacturer's specific recommendations for the lot of Xanthocillin X you are using.
Q4: Which bacterial species are known to be susceptible to Xanthocillin X?
A4: Xanthocillin X has demonstrated broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria. It is particularly potent against Acinetobacter baumannii, including multidrug-resistant (MDR) strains, with reported Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[2][3][8] Activity has also been observed against Staphylococcus aureus (both MSSA and MRSA), Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[2]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Inoculum Density | Verify the inoculum preparation method. Ensure the McFarland standard is properly suspended and calibrated. Use a spectrophotometer to confirm the optical density (OD) of the bacterial suspension. | Prepare a fresh bacterial suspension for each experiment, standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL). Use the suspension within 15-30 minutes of preparation to ensure consistent cell density. |
| Xanthocillin X Precipitation | Observe wells for any visible precipitate after adding the compound. The use of DMSO as a solvent can lead to precipitation when diluted into aqueous media. | Prepare the Xanthocillin X stock solution in high-quality, anhydrous DMSO.[4] When diluting into broth, ensure rapid and thorough mixing. Consider pre-diluting the stock in a small volume of media before adding to the final wells. The final DMSO concentration should typically be kept below 1% (v/v) to maintain solubility and minimize solvent toxicity. |
| "Skipped Wells" Phenomenon | This is characterized by no bacterial growth in a well, while growth is observed in wells with higher concentrations of the compound. | Review the pipetting technique to ensure accuracy and avoid cross-contamination. This can also be an inherent property of the compound-bacteria interaction. If it persists, document the frequency and consider alternative testing methods or statistical analysis of replicate data. |
| Compound Instability | The isonitrile functional group can be labile.[6] The compound may degrade during incubation if the media pH is not optimal or if exposed to light. | Prepare fresh dilutions of Xanthocillin X for each experiment from a frozen stock. Protect plates from light during incubation. Ensure the pH of the Mueller-Hinton Broth (MHB) is within the standard range (7.2-7.4). |
Issue 2: No or Weak Antibacterial Activity Observed
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Degraded Xanthocillin X Stock | Test the stock solution against a known sensitive quality control (QC) strain (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922). | Always aliquot stock solutions into single-use vials and store at -80°C.[4][7] Avoid repeated freeze-thaw cycles. If QC strain results are out of range, prepare a fresh stock solution from powder. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility profile of the bacterial strain being tested. | Use well-characterized reference strains for initial experiments. When testing clinical isolates, be aware that resistance can occur, for instance, through mutations in the heme biosynthesis enzyme porphobilinogen synthase (PbgS).[3] |
| Assay Interference | Components in complex or non-standard media may interfere with Xanthocillin X activity. | Use standard, recommended media such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure comparability of results. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Preparation of Xanthocillin X Stock Solution:
-
Weigh the required amount of Xanthocillin X powder in a sterile microfuge tube.
-
Add a sufficient volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex thoroughly and use sonication if necessary to ensure complete dissolution.[4]
-
Aliquot the stock solution into sterile, single-use vials and store at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (OD₆₂₅ of 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
In a sterile 96-well, U-bottom microtiter plate, add 50 µL of MHB to wells 2 through 12 in each row designated for testing.
-
Prepare an intermediate dilution of the Xanthocillin X stock solution in MHB.
-
Add 100 µL of this diluted Xanthocillin X solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (containing 50 µL of MHB, no drug).
-
Well 12 should serve as the sterility control (containing 100 µL of MHB, no drug, no inoculum).
-
-
Inoculation and Incubation:
-
From the diluted bacterial suspension (1 x 10⁶ CFU/mL), add 50 µL to wells 1 through 11. This will result in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Xanthocillin X that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Protocol 2: Quality Control (QC) Parameters
Routine QC should be performed to ensure the reliability and reproducibility of MIC results.
| QC Parameter | Procedure | Acceptance Criteria | Corrective Action |
| Reference Strain Testing | Perform a full MIC assay with a reference QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) each time a new batch of reagents is used or on a weekly basis. | The resulting MIC value must fall within the established acceptable range for that specific strain and antimicrobial agent (as defined by CLSI/EUCAST for standard antibiotics). | If the MIC is out of range, investigate potential sources of error (inoculum, media, compound, incubator temperature). Do not report results for test isolates until the issue is resolved. |
| Sterility Control | Visually inspect the sterility control well (Well 12) after incubation. | The well must remain clear, indicating no contamination of the medium or plate. | If turbidity is observed, the entire plate is invalid. Repeat the assay with fresh, sterile materials. |
| Growth Control | Visually inspect the growth control well (Well 11) after incubation. | The well must show adequate, confluent turbidity, indicating that the bacteria are viable and the medium supports growth. | If growth is weak or absent, the results are invalid. Check the viability of the inoculum and the quality of the medium. |
Visualizations
Xanthocillin X Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by Xanthocillin X in susceptible bacteria.
Caption: Mechanism of Xanthocillin X, which sequesters heme, leading to porphyrin accumulation and cell death.
Experimental Workflow: MIC Determination
This diagram outlines the key steps in the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical flow for troubleshooting variable MIC results.
Caption: A logical guide for troubleshooting and resolving inconsistent MIC results in Xanthocillin assays.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Mitigating off-target effects of Xantocillin in cell culture
Welcome to the technical support center for Xantocillin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Xanthine Oxidase (XO). Its primary mechanism involves binding to the molybdenum-pterin active site of the enzyme, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This targeted inhibition is crucial for its therapeutic and research applications.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Xanthine Oxidase, cross-reactivity with other molybdo-enzymes, such as Aldehyde Oxidase (AO), has been observed, particularly at higher concentrations. This can lead to unexpected phenotypic results in cell culture. Additionally, at supra-physiological doses, non-specific effects on cellular metabolic pathways have been reported.
Q3: How can I confirm that the observed cellular phenotype is due to on-target this compound activity?
To confirm on-target activity, it is recommended to perform a rescue experiment. This involves introducing a downstream product that is depleted by this compound's inhibition of Xanthine Oxidase, such as uric acid, and observing if the original phenotype is reversed. A successful rescue provides strong evidence for on-target action.
Troubleshooting Guide
Issue 1: Unexpected cell death or reduced proliferation at the recommended this compound concentration.
-
Possible Cause: This could be an off-target effect, particularly in cell lines with high expression of alternative molybdo-enzymes or those that are highly sensitive to metabolic perturbations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits Xanthine Oxidase without causing significant cytotoxicity.
-
Washout Experiment: To ascertain if the cytotoxic effects are reversible, treat the cells with this compound for a defined period, then wash the compound out and monitor for recovery of normal cell growth.
-
Use a Structurally Unrelated Inhibitor: Employ a different class of Xanthine Oxidase inhibitor (e.g., allopurinol) to see if it recapitulates the desired on-target effect without the observed cytotoxicity.
-
Issue 2: The expected downstream effect of Xanthine Oxidase inhibition is not observed.
-
Possible Cause: This could be due to insufficient intracellular concentration of this compound, rapid metabolic clearance of the compound by the cells, or inherent resistance of the cell line.
-
Troubleshooting Steps:
-
Verify Compound Potency: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Measure Intracellular Compound Levels: If possible, use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
-
Assess Target Engagement: Directly measure the activity of Xanthine Oxidase in cell lysates after treatment with this compound to confirm target inhibition.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary target and a common off-target enzyme.
| Target Enzyme | IC50 (nM) | Description |
| Xanthine Oxidase (XO) | 50 | Primary Target |
| Aldehyde Oxidase (AO) | 1500 | Potential Off-Target |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Washout Experiment
-
Cell Treatment: Treat cells with this compound at a concentration that induces a clear phenotypic effect (e.g., 2x EC50 from the dose-response curve).
-
Incubation: Incubate for a predetermined duration (e.g., 24 hours).
-
Washout:
-
Aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, compound-free culture medium.
-
-
Recovery Monitoring: Monitor the cells at various time points post-washout (e.g., 24, 48, 72 hours) for reversal of the phenotype and recovery of normal morphology and proliferation.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting unexpected cytotoxicity.
Validation & Comparative
Validating Xantocillin's Heme Hijacking: A Comparative Guide to Target Engagement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the target engagement of the antibiotic Xantocillin with heme. By examining this compound alongside established heme-targeting agents, this guide offers a framework for assessing novel compounds that disrupt this essential metabolic pathway.
This compound X, a natural product first isolated in 1948, has been identified as a potent broad-spectrum antibiotic. Its unique mechanism of action involves the direct binding and sequestration of heme, the iron-containing cofactor essential for numerous cellular processes in bacteria.[1] This interaction disrupts heme homeostasis, leading to an accumulation of toxic porphyrin precursors and subsequent cell death through oxidative stress.[1] This guide delves into the experimental validation of this target engagement and compares this compound's performance with two well-known heme-targeting antimalarial drugs, Chloroquine and Artemisinin.
Comparative Analysis of Heme-Binding Agents
The efficacy of a heme-targeting compound is intrinsically linked to its affinity for heme and its ability to disrupt heme-dependent pathways. The following tables summarize the available quantitative data for this compound, Chloroquine, and Artemisinin, providing a basis for comparative evaluation.
| Compound | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Heme Binding Affinity (Kd) |
| This compound X | Acinetobacter baumannii, Staphylococcus aureus (MRSA), Gram-negative pathogens | Nanomolar range against A. baumannii | Data not available |
| Chloroquine | Plasmodium falciparum | Varies by strain susceptibility | LogK = 5.35 ± 0.03 (at pH 7.4)[2] |
| Artemisinin | Plasmodium falciparum | Nanomolar range | Weaker heme binding affinity compared to sensitive strains in resistant mutants[3] |
Table 1: Comparison of Biological Activity and Heme Binding Affinity. This table highlights the potent antibacterial activity of this compound and provides available heme binding data for the comparator compounds. The absence of a reported dissociation constant (Kd) for this compound represents a key data gap in the direct comparison of binding affinities.
| Compound | Heme Interaction Mechanism | Method of Action |
| This compound X | Direct binding to the iron-bound heme cofactor via its isonitrile functional groups.[1] | Sequesters regulatory heme, leading to dysregulation of heme biosynthesis, porphyrin accumulation, and oxidative stress.[1] |
| Chloroquine | Binds to heme (ferriprotoporphyrin IX) and inhibits its polymerization into hemozoin, a non-toxic crystalline form for the malaria parasite.[4] | Accumulation of toxic free heme leads to parasite death.[4] |
| Artemisinin | Activated by heme iron, leading to the generation of reactive radicals that alkylate heme and other parasite proteins.[5] | Induces widespread protein damage and inhibits hemozoin formation.[5] |
Table 2: Comparison of Heme Interaction and Mechanism of Action. This table outlines the distinct ways in which each compound interacts with and disrupts heme function.
Experimental Protocols for Validating Heme Target Engagement
The following are detailed methodologies for key experiments used to validate the interaction of small molecules with heme, drawing from the approaches used to characterize this compound and other heme-targeting agents.
UV-Visible (UV-Vis) Spectroscopy for Heme Binding
This method is used to detect the direct interaction between a compound and heme by observing changes in the heme Soret band absorbance spectrum.
Protocol:
-
Preparation of Hemin Stock Solution: Dissolve hemin in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and set the wavelength range to scan the Soret band region of heme (typically 350-450 nm).
-
Titration:
-
In a quartz cuvette, add a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a fixed concentration of hemin.
-
Record the initial absorbance spectrum of the hemin solution.
-
Incrementally add small aliquots of the test compound (e.g., this compound) to the cuvette.
-
After each addition, mix thoroughly and record the absorbance spectrum.
-
-
Data Analysis:
-
Observe any shifts in the Soret band peak wavelength or changes in absorbance intensity upon addition of the test compound. A significant change is indicative of a direct binding interaction.
-
The data can be used to determine the binding affinity (dissociation constant, Kd) by fitting the changes in absorbance to a binding isotherm model.[1]
-
References
Xantocillin and Tetracycline: A Comparative Analysis of Efficacy
In the landscape of antimicrobial agents, the continuous evaluation of existing and novel compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of the efficacy of Xantocillin, a naturally derived isonitrile antibiotic, and tetracycline, a long-established broad-spectrum antibiotic. This comparison is based on their mechanisms of action, spectrum of activity supported by experimental data, and detailed experimental protocols for assessing their efficacy.
Mechanism of Action: Distinct Pathways to Bacterial Inhibition
The fundamental difference in the efficacy of this compound and tetracycline lies in their distinct mechanisms of action.
Tetracycline is a well-characterized protein synthesis inhibitor. It binds to the 30S ribosomal subunit of bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4][5][6][7][8] This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1][2][3][4][5][6][7][8] This bacteriostatic effect is selective for bacteria as they possess a transport system for tetracycline accumulation, which is absent in mammalian cells.[1]
This compound , on the other hand, employs a novel mechanism of action centered on the dysregulation of heme biosynthesis.[9][10] It directly binds to and sequesters heme, a crucial cofactor for numerous cellular processes.[9][10][11] This sequestration leads to an accumulation of porphyrins, resulting in oxidative stress and ultimately bacterial cell death.[9][11] This unique mechanism makes it a promising candidate against multidrug-resistant strains.[9]
Comparative Efficacy: In Vitro Activity
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the available MIC data for this compound and tetracycline against a panel of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that this data is compiled from different studies and direct comparative studies are limited.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound (µg/mL) | Tetracycline (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus (MSSA) | 1.6[10] | 0.25 - >16[4][5][12][13][14] |
| Staphylococcus aureus (MRSA) | 3.1[10] | 0.25 - >16[4][13] |
| Gram-Negative | ||
| Escherichia coli | 6.2[10] | 2 - >256[1][3][11][15][16][17][18][19][20] |
| Pseudomonas aeruginosa | 6.2[10] | 8 - >128[2][21][22][23][24][25][26][27][28][29] |
| Klebsiella pneumoniae | 12.5[10] | ≤1 - >64[9][30][31][32][33][34] |
Data Interpretation:
Based on the available data, this compound demonstrates potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. Its efficacy against the tested Gram-negative bacteria is in the low micromolar range. Tetracycline exhibits a wide range of MIC values, reflecting the prevalence of acquired resistance in many bacterial species.[1][4][30] For susceptible strains, tetracycline can be very potent; however, for resistant strains, the MICs can be significantly high.[1][4][30]
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for the accurate determination and comparison of antibiotic efficacy. The following are detailed protocols for key experiments cited in the evaluation of this compound and tetracycline.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Methodology:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Test
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Methodology:
-
Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland) is used to create a uniform lawn of bacteria on the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-18 hours.
-
Result Interpretation: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established standards (e.g., CLSI guidelines).
Conclusion
This comparative analysis highlights the distinct properties of this compound and tetracycline. Tetracycline remains a valuable antibiotic, but its efficacy is increasingly compromised by widespread resistance. Its mechanism of inhibiting protein synthesis is a classic and effective strategy against susceptible bacteria. This compound, with its novel heme sequestration mechanism, presents a promising alternative, particularly for combating resistant pathogens. The provided MIC data, while not from direct comparative studies, offers a valuable snapshot of their respective potencies against key bacteria. The standardized experimental protocols outlined are essential for the continued evaluation and comparison of these and other antimicrobial agents in the ongoing effort to address the challenge of antibiotic resistance. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet(M) Mediates Tetracycline Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates from the Private Hospital Sector in KwaZulu-Natal (KZN), South Africa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-establishing the utility of tetracycline-class antibiotics for current challenges with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. jmilabs.com [jmilabs.com]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MIC EUCAST [mic.eucast.org]
- 18. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. In vitro potentiation of tetracyclines in Pseudomonas aeruginosa by RW01, a new cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibiotic susceptibility profile of Pseudomonas species isolated from clinical specimens to access, watch and reserve drugs across various hospital settings at a tertiary care hospital of central India - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tcydls108.benhvien108.vn [tcydls108.benhvien108.vn]
- 29. researchgate.net [researchgate.net]
- 30. Klebsiella pneumoniae Antimicrobial Drug Resistance, United States, 1998–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. antibiotics.toku-e.com [antibiotics.toku-e.com]
Investigating the Synergistic Potential of Xantocillin in Combination with Gentamicin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall bactericidal or bacteriostatic effect. This guide provides a comprehensive framework for investigating the potential synergistic effects of a novel compound, Xantocillin, with the widely-used aminoglycoside, gentamicin.
While direct experimental data on the this compound-gentamicin combination is not yet publicly available, this document outlines the established methodologies and theoretical frameworks required to conduct such an investigation. The protocols and data presentation formats are based on well-documented studies of gentamicin in combination with other antibiotics that inhibit cell wall synthesis, such as penicillins and vancomycin.[1][2][3]
Potential Mechanism of Synergy
The primary mechanism of synergy between aminoglycosides like gentamicin and cell wall synthesis inhibitors involves enhanced uptake of the aminoglycoside.[3] Antibiotics that disrupt the bacterial cell wall, such as beta-lactams or glycopeptides, are believed to increase the permeability of the cell membrane.[3] This increased permeability facilitates the entry of gentamicin into the bacterial cell, where it can then bind to the 30S ribosomal subunit and inhibit protein synthesis, leading to a more potent bactericidal effect than either agent alone. It is hypothesized that this compound, if it acts as a cell wall synthesis inhibitor, could produce a similar synergistic outcome with gentamicin.
Experimental Protocols
To rigorously assess the synergistic potential of this compound and gentamicin, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[4][5][6]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and gentamicin in an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the rows (ordinate) and gentamicin along the columns (abscissa).[6][7] This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture of the target organism. Dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that visibly inhibits bacterial growth. The MIC of each drug alone and in combination is determined by visual inspection of turbidity.
-
Calculation of FIC Index: The FIC index is calculated using the following formula[6][7]:
FIC Index = FIC of this compound + FIC of Gentamicin
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Gentamicin = (MIC of Gentamicin in combination) / (MIC of Gentamicin alone)
-
Interpretation of FIC Index: [6][8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Below is a diagram illustrating the workflow of a checkerboard assay.
Caption: Workflow of the checkerboard assay for synergy testing.
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9] This method is particularly useful for confirming synergistic interactions observed in checkerboard assays.[7]
Methodology:
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase in a suitable broth medium.
-
Exposure to Antibiotics: Aliquot the bacterial culture into separate flasks containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC)
-
Gentamicin alone (at a specific concentration, e.g., 0.5x MIC)
-
This compound and gentamicin in combination (at the same concentrations as above)
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw samples from each flask.
-
Viable Cell Count: Perform serial dilutions of each sample and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A < 1 log10 decrease in CFU/mL by the combination compared with the most active single agent.
The following diagram outlines the time-kill curve analysis workflow.
Caption: Workflow for time-kill curve analysis.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound and Gentamicin against [Target Organism]
| Antibiotic(s) | MIC (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | ||||
| Gentamicin | ||||
| This compound + Gentamicin | / | / |
Table 2: Time-Kill Curve Analysis of this compound and Gentamicin against [Target Organism]
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL |
| Growth Control | |||
| This compound | |||
| Gentamicin | |||
| This compound + Gentamicin |
Concluding Remarks
The investigation of synergistic antibiotic combinations is a critical area of research in the fight against antimicrobial resistance. By employing standardized methodologies such as the checkerboard assay and time-kill curve analysis, researchers can systematically evaluate the potential of novel compounds like this compound to enhance the efficacy of established antibiotics like gentamicin. The successful demonstration of synergy could pave the way for the development of new combination therapies, offering promising solutions to challenging bacterial infections.
References
- 1. Synergy between penicillin and gentamicin against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of Oxacillin and Gentamicin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Acts Synergistically with Gentamicin against Penicillin-Resistant Pneumococci by Increasing the Intracellular Penetration of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
Xanthocillin X: A Comparative Analysis of Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic Xanthocillin X, focusing on its potential for cross-resistance with other antibiotic classes. Drawing from available experimental data, we explore its unique mechanism of action, its efficacy against multidrug-resistant (MDR) strains, and the observed rate of resistance development in comparison to established antibiotics.
Executive Summary
Xanthocillin X is a naturally occurring isonitrile antibiotic with a novel mechanism of action that distinguishes it from currently marketed antibiotics. Its mode of action, targeting heme biosynthesis, suggests a low probability of cross-resistance with drugs that target other cellular pathways such as cell wall synthesis, protein synthesis, or DNA replication. Experimental data demonstrates that Xanthocillin X maintains potency against a range of multidrug-resistant bacteria and exhibits a slower rate of resistance development compared to antibiotics like ciprofloxacin.
Comparative Efficacy and Resistance Profile
While direct, extensive cross-resistance studies are not yet widely available, the efficacy of Xanthocillin X against various antibiotic-resistant strains provides strong evidence of its potential to circumvent common resistance mechanisms.
In Vitro Activity of Xanthocillin X Against Pathogenic Bacteria
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Xanthocillin X against a panel of both antibiotic-susceptible and resistant bacteria. The data highlights its potent activity, often in the low micromolar to nanomolar range, against clinically significant pathogens.
| Bacterial Strain | Resistance Profile | Xanthocillin X MIC (µM) |
| Acinetobacter baumannii ATCC19606 | - | 0.25–0.5 |
| Acinetobacter baumannii ATCC17978 | - | 0.25–0.5 |
| Acinetobacter baumannii AB5075 | Multidrug-Resistant (MDR) | 1 |
| Escherichia coli K12 | - | 1 |
| Klebsiella pneumoniae ATCC13883 | - | 4 |
| Pseudomonas aeruginosa PAO1 | - | 4 |
| Staphylococcus aureus Newman | Methicillin-Sensitive (MSSA) | 2 |
| Staphylococcus aureus USA300 | Methicillin-Resistant (MRSA) | 2 |
| Enterococcus faecalis ATCC29212 | - | >16 |
| Enterococcus faecium ATCC19434 | - | >16 |
Data compiled from studies on the broad-spectrum activity of Xanthocillin X.[1][2]
Rate of Resistance Development: Xanthocillin X vs. Ciprofloxacin
A key indicator of an antibiotic's long-term viability is the rate at which bacteria develop resistance. In a laboratory study involving repeated passaging of Acinetobacter baumannii, the development of resistance to Xanthocillin X was significantly slower than to the fluoroquinolone antibiotic, ciprofloxacin.[1][2] This suggests that the evolutionary path to Xanthocillin X resistance may be more constrained than for some conventional antibiotics.
Mechanism of Action and Basis for Low Cross-Resistance
Xanthocillin X's unique mechanism of action is the primary reason for its low potential for cross-resistance with other antibiotic classes.
Signaling Pathway of Xanthocillin X Action and Resistance
Xanthocillin X functions by directly binding to and sequestering heme, a critical cofactor in numerous cellular processes.[1][3][4][5] This sequestration leads to the dysregulation of the heme biosynthesis pathway, causing an accumulation of porphyrin precursors.[1][4] This accumulation results in significant oxidative stress, ultimately leading to bacterial cell death.[4][6]
Resistance to Xanthocillin X has been linked to mutations in the hemB gene, which encodes for porphobilinogen synthase (PbgS), an enzyme in the heme biosynthesis pathway.[4][6] This mutation results in an enzyme with reduced activity, leading to lower overall heme production.[4] Resistant bacteria may also exhibit increased levels of heme oxygenases, enzymes that degrade heme.[4] This multi-pronged cellular response aims to mitigate the effects of Xanthocillin X by reducing the target molecule's availability.
Because this pathway is not targeted by major antibiotic classes like beta-lactams, macrolides, tetracyclines, or fluoroquinolones, the mutations conferring resistance to Xanthocillin X are unlikely to affect susceptibility to these other drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Xanthocillin X.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibiotic efficacy.
-
Bacterial Culture Preparation: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C. The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution Series: A two-fold serial dilution of Xanthocillin X is prepared in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity. Experiments are typically performed in triplicate to ensure reproducibility.
Induction of Resistant Mutants
This protocol is used to generate and select for bacteria that have developed resistance to an antibiotic.
-
Initial Exposure: A susceptible bacterial strain is cultured in broth containing a sub-lethal concentration (e.g., 0.5x MIC) of Xanthocillin X.
-
Serial Passaging: The culture is incubated until growth is observed. A small volume of this culture is then transferred to fresh broth containing a slightly higher concentration of the antibiotic.
-
Iterative Selection: This process of serial passaging is repeated, gradually increasing the antibiotic concentration. A parallel culture without the antibiotic is maintained as a control.
-
Isolation and Confirmation: Once a population demonstrates significant growth at higher antibiotic concentrations, individual colonies are isolated on agar plates. The increased MIC of these isolates is then confirmed using the MIC determination protocol described above.
Experimental Workflow for Cross-Resistance Assessment
The following workflow outlines a general approach to studying cross-resistance between Xanthocillin X and other antibiotics.
Conclusion
The available evidence strongly suggests that Xanthocillin X possesses a low potential for cross-resistance with existing classes of antibiotics. Its novel mechanism of action, which targets heme biosynthesis, means that resistance mechanisms developed against other drugs are unlikely to affect its activity. Furthermore, its efficacy against MDR strains and the slower emergence of resistance in laboratory studies make Xanthocillin X a promising candidate for further development in the fight against antimicrobial resistance. Future research should focus on comprehensive cross-resistance studies against a broad panel of clinically relevant resistant isolates to fully elucidate its resistance profile.
References
- 1. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side-by-side comparison of Xantocillin and vancomycin against MRSA
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, researchers and drug development professionals are in constant pursuit of novel antimicrobial agents to combat formidable pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a detailed, side-by-side comparison of the investigational compound Xantocillin X and the well-established antibiotic vancomycin, focusing on their efficacy against MRSA.
Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of strains with reduced susceptibility underscores the urgent need for new therapeutic options. This compound X, a natural product, has demonstrated promising anti-MRSA activity, operating through a novel mechanism of action that sets it apart from existing antibiotics. This comparison aims to provide a clear, data-driven overview of their respective performance profiles based on available preclinical data.
Quantitative Performance Metrics
To facilitate a direct comparison of their anti-MRSA activity, the following tables summarize the available quantitative data for this compound X and vancomycin.
| Metric | This compound X | Vancomycin | Source |
| Mechanism of Action | Dysregulation of heme biosynthesis | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala precursors | [1],[2] |
| Minimum Inhibitory Concentration (MIC) for MRSA (µM) | 1 µM (against Mu50 strain), 3 µM (against USA300 strain) | MIC range: 0.125 - 2 µg/mL (approximately 0.086 - 1.38 µM) | [3],[4][5][6] |
| MIC50 for MRSA | Data not available | 0.5 µg/mL (approximately 0.34 µM) | [6] |
| MIC90 for MRSA | Data not available | 0.2 µg/mL (reported in one study, may vary) | [6] |
| Minimum Bactericidal Concentration (MBC) for MRSA | Data not available | 1 to 4 µg/mL (approximately 0.69 to 2.76 µM) | [7] |
| Resistance Development | Slower resistance formation observed in vitro compared to ciprofloxacin | Stepwise increase in MIC observed with serial passage in vitro | [3],[4][5][8] |
Note: The provided MIC values for this compound X are from a single study and are specific to the tested strains. A broader range of MIC data (MIC50 and MIC90) is needed for a more comprehensive understanding of its potency against a diverse population of MRSA isolates.
Mechanism of Action
A key differentiator between this compound X and vancomycin is their mode of action against bacterial cells.
This compound X employs a novel mechanism that involves the dysregulation of heme biosynthesis. It is believed to sequester cellular regulatory heme, leading to an accumulation of porphyrins and subsequent generation of reactive oxygen species, ultimately causing cell death.[1]
Vancomycin , a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method (for both this compound X and Vancomycin):
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension of MRSA to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[1]
-
Resistance Development Studies
-
Serial Passage Method (for both this compound X and Vancomycin):
-
MRSA strains are cultured in a broth medium containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic.
-
After incubation, the MIC of the antibiotic for the exposed culture is determined.
-
A sample from the well with the highest concentration of antibiotic that still shows bacterial growth is used to inoculate a fresh set of serial dilutions of the antibiotic.
-
This process is repeated for a defined number of passages (e.g., 20-30 days).
-
The change in MIC over time is monitored to assess the rate and magnitude of resistance development.[4][8]
-
Conclusion
Based on the currently available data, this compound X presents a promising profile as a potential anti-MRSA agent with a novel mechanism of action that could be advantageous in overcoming existing resistance pathways. Its reported slower in vitro resistance development compared to a fluoroquinolone is a particularly noteworthy feature.
However, a direct and comprehensive comparison with vancomycin is limited by the scarcity of publicly available data on this compound X. While vancomycin has a well-documented, albeit sometimes suboptimal, clinical track record against MRSA, this compound X remains in the early stages of investigation. Further studies are required to establish a more complete understanding of its efficacy, including a broader range of MIC and MBC values against diverse MRSA isolates, detailed time-kill kinetics, and in vivo data from animal infection models.
This guide will be updated as more research on this compound X becomes available to provide a more definitive comparison for the scientific and drug development communities.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro exposure of community-associated methicillin-resistant Staphylococcus aureus (MRSA) strains to vancomycin: does vancomycin resistance occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]
- 6. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel Mutation Sites in the Development of Vancomycin- Intermediate Resistance in Staphylococcus aureus [frontiersin.org]
Evaluating the Post-Antibiotic Effect of Xantocillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of Xantocillin against other well-established antibiotic classes. While direct experimental data on the PAE of this compound is not yet available in published literature, this document extrapolates its potential attributes based on its novel mechanism of action and contrasts them with the known PAE profiles of comparator antibiotics.
Introduction to this compound and its Unique Mechanism of Action
This compound X (Xan) is a natural product antibiotic first isolated in 1948. It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens like Acinetobacter baumannii.[1][2] What sets this compound apart is its unique mechanism of action, which does not overlap with commonly used antibiotics.[1][3]
This compound's antibacterial effect stems from its direct interaction with heme. The isonitrile functional groups of the this compound molecule bind to iron-bound heme, effectively sequestering it.[1][2] This sequestration disrupts heme's regulatory functions within the bacterial cell, leading to a cascade of detrimental effects:
-
Dysregulation of Heme Biosynthesis: The binding of this compound to heme leads to the uncontrolled buildup of porphyrin precursors.[1][2]
-
Oxidative Stress: The accumulation of these porphyrins generates reactive oxygen species (ROS), causing significant cellular stress and damage.[1][2]
-
Cell Death: The culmination of these effects is bacterial cell death.[1]
This novel mechanism, targeting a vital cofactor, makes this compound a promising candidate for combating antibiotic resistance.
The Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[4][5][6] The duration of the PAE is influenced by several factors, including the specific antibiotic, the bacterial species, the concentration of the drug, and the duration of exposure.[7][8] Understanding an antibiotic's PAE is crucial for optimizing dosing schedules to enhance efficacy and potentially reduce toxicity.[7]
Comparative Analysis of Post-Antibiotic Effects
To contextualize the potential PAE of this compound, we compare it with three widely used antibiotics, each with a different mechanism of action and a well-characterized PAE profile.
| Antibiotic Class | Example | Mechanism of Action | Typical Post-Antibiotic Effect (PAE) |
| Isonitrile | This compound | Disrupts heme biosynthesis by directly binding to heme, leading to ROS accumulation.[2] | Data not available. The irreversible nature of heme binding and subsequent oxidative damage could potentially lead to a significant PAE. |
| β-Lactams | Amoxicillin | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Gram-positive cocci: Short to moderate PAE (e.g., ~2 hours for S. aureus).[4][9] Gram-negative bacilli: Minimal to no PAE.[7] |
| Glycopeptides | Vancomycin | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10] | Gram-positive cocci: Moderate PAE (e.g., 1-2 hours for B. anthracis, >2.9h for some M. catarrhalis strains).[9][11] |
| Aminoglycosides | Gentamicin | Binds to the 30S ribosomal subunit, inhibiting protein synthesis and causing mRNA misreading.[12][13] | Gram-negative bacilli: Long, concentration-dependent PAE (often 3-7 hours or more).[12][14][15] |
Experimental Protocol: Determining the Post-Antibiotic Effect
The PAE is typically determined in vitro using a viable count method. The following protocol outlines the standard procedure.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solutions
-
Sterile centrifuge tubes
-
Spectrophotometer
-
Incubator shaker
-
Sterile plates for colony counting (e.g., Tryptic Soy Agar)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation: A culture of the test organism is grown to the logarithmic phase of growth (typically a turbidity corresponding to ~106 to 108 CFU/mL).
-
Antibiotic Exposure: The bacterial culture is divided. One portion serves as an untreated control, while the test portion is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours) at 37°C.[16][17]
-
Antibiotic Removal: The antibiotic is rapidly removed from the test culture. This is typically achieved by one of two methods:
-
Dilution: The culture is diluted 1:1000 or more in a pre-warmed, antibiotic-free medium.[15]
-
Centrifugation and Washing: The culture is centrifuged, the antibiotic-containing supernatant is discarded, and the bacterial pellet is washed and resuspended in a fresh, pre-warmed medium.[16] The control culture is treated identically.
-
-
Regrowth Monitoring: Viable counts (CFU/mL) are determined for both the test and control cultures at regular intervals (e.g., every hour) during re-incubation.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the viable count in the test culture to increase by 1 log10 (i.e., tenfold) above the count observed immediately after antibiotic removal.
-
C: The time required for the viable count in the untreated control culture to increase by 1 log10.
-
Conclusion and Future Directions
This compound's unique heme-sequestering mechanism presents a significant departure from conventional antibiotics. While its PAE has not been formally reported, its mode of action, which causes irreversible damage through oxidative stress, suggests that it may exhibit a prolonged post-antibiotic effect.[1][2] This is in contrast to agents like β-lactams, which typically have a shorter PAE, especially against Gram-negative bacteria.[7]
Further research is imperative to formally quantify the PAE of this compound against a panel of clinically relevant pathogens. Such data will be invaluable for establishing its pharmacodynamic profile and guiding the design of optimal dosing regimens for future clinical applications. Comparing its PAE to that of aminoglycosides, which also induce a long PAE through a different mechanism, would be particularly insightful for drug development professionals.
References
- 1. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Post antibiotic effect: Significance and symbolism [wisdomlib.org]
- 6. Drug detoxification dynamics explain the postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Postantibiotic effects and postantibiotic sub-MIC effects of amoxicillin on Streptococcus gordonii and Streptococcus sanguis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
A Head-to-Head Showdown: Xantocillin and Ciprofloxacin Against the Formidable Pseudomonas aeruginosa
For Immediate Release
In the ongoing battle against antibiotic-resistant pathogens, researchers and drug development professionals are in constant pursuit of novel antimicrobial agents and a deeper understanding of existing ones. This guide provides a comprehensive comparison of Xantocillin, a novel isonitrile antibiotic, and ciprofloxacin, a widely used fluoroquinolone, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. While direct head-to-head comparative studies are notably absent in the current literature, this guide synthesizes available data on their mechanisms of action, in vitro efficacy, and performance in preclinical models to offer a valuable resource for the scientific community.
Section 1: Mechanisms of Action - A Tale of Two Targets
This compound and ciprofloxacin employ fundamentally different strategies to combat P. aeruginosa, a distinction crucial for understanding their potential roles in therapeutic settings, especially in the context of resistance.
Ciprofloxacin: The DNA Disruptor
Ciprofloxacin, a stalwart in the fluoroquinolone class, exerts its bactericidal effect by targeting essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3][4][5] By inhibiting these enzymes, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3][5] However, the extensive use of ciprofloxacin has led to the emergence of resistance in P. aeruginosa, primarily through two mechanisms: mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity, and the overexpression of efflux pumps that actively expel ciprofloxacin from the cell.[1][2][3][4][5]
This compound: The Heme Hijacker
In contrast, this compound, a natural product belonging to the isonitrile class of antibiotics, boasts a novel mechanism of action that circumvents conventional resistance pathways. This compound's primary target is heme, an essential cofactor in numerous cellular processes. By binding to heme, this compound disrupts heme biosynthesis, leading to an accumulation of porphyrin precursors and the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent cell death. This unique mechanism presents a promising avenue for treating infections caused by multidrug-resistant bacteria.
Diagram: Comparative Mechanisms of Action
Caption: Comparative signaling pathways of Ciprofloxacin and this compound.
Section 2: In Vitro Efficacy - A Look at the Numbers
While a direct comparative study is lacking, we can analyze the available Minimum Inhibitory Concentration (MIC) data for each antibiotic against P. aeruginosa. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Ciprofloxacin MIC Data
The MIC of ciprofloxacin against P. aeruginosa is highly variable and dependent on the specific strain and its resistance profile. For susceptible strains, MICs can be as low as 0.25 µg/mL. However, for resistant strains, MICs can exceed 64 µg/mL. This wide range underscores the clinical challenge posed by ciprofloxacin-resistant P. aeruginosa.
This compound MIC Data
Published data indicates that this compound exhibits activity against P. aeruginosa in the low micromolar range. One study reported an MIC of 3 µM for this compound against P. aeruginosa. It is important to note that this is a single data point and further studies with a broader range of clinical isolates are needed to establish a comprehensive MIC profile for this compound against this pathogen.
| Antibiotic | Pseudomonas aeruginosa Strain(s) | MIC Range | Reference |
| Ciprofloxacin | Various clinical isolates | 0.25 - >64 µg/mL | [6][7][8][9][10][11][12][13][14][15][16][17][18][19] |
| This compound | Not specified | 3 µM |
Table 1: Summary of In Vitro Efficacy Data
Section 3: Experimental Protocols
To ensure reproducibility and standardization, the following are detailed methodologies for key experiments used to assess the efficacy of antimicrobial agents against P. aeruginosa.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of P. aeruginosa is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the bactericidal activity of the antibiotic.
-
Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto a Mueller-Hinton agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Diagram: Experimental Workflow for Antibiotic Efficacy Testing
Caption: A simplified workflow for determining MIC and MBC.
Section 4: Concluding Remarks and Future Directions
This comparative guide highlights the distinct mechanisms of action of this compound and ciprofloxacin against Pseudomonas aeruginosa. Ciprofloxacin's well-established role is challenged by rising resistance, making novel agents like this compound with its unique heme-targeting mechanism particularly noteworthy.
The critical knowledge gap is the absence of direct, head-to-head studies comparing the efficacy of these two antibiotics. Future research should prioritize such studies, encompassing a diverse panel of clinical P. aeruginosa isolates with varying resistance profiles. Furthermore, in vivo studies in relevant infection models are essential to translate in vitro findings into potential clinical utility. A deeper understanding of the comparative efficacy and the potential for synergistic interactions between these two classes of antibiotics will be invaluable for guiding future therapeutic strategies against this formidable pathogen.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative in-vitro susceptibilities of Pseudomonas aeruginosa, Xanthomonas maltophilia, and Pseudomonas spp. to sparfloxacin (CI-978, AT-4140, PD131501) and reference antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of ciprofloxacin in the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of ciprofloxacin in the treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antimicrobial resistance in Pseudomonas aeruginosa from intensive care and non-intensive care units and its impact on treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of Four Randomized Regimens to Treat Early Pseudomonas aeruginosa Infection in Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of ciprofloxacin against multiply resistant strains of Pseudomonas aeruginosa, Staphylococcus epidermidis, and group JK corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sublethal Ciprofloxacin Treatment Leads to Rapid Development of High-Level Ciprofloxacin Resistance during Long-Term Experimental Evolution of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
Xantocillin In Vivo Efficacy in Murine Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of Xantocillin in a murine infection model, placed in the context of existing antibiotic treatments for multidrug-resistant pathogens. While direct comparative in vivo studies for this compound are not yet published, this document synthesizes available preclinical data for other relevant antibiotics, outlines a standard experimental protocol for future studies, and details this compound's unique mechanism of action.
Comparative Efficacy of Antibiotics in Murine Infection Models
Acinetobacter baumannii, a critical priority pathogen, is known for its high rates of multidrug resistance.[1] this compound has demonstrated potent nanomolar activity against diverse difficult-to-treat Gram-negative bacteria, including A. baumannii.[2][3] The following table summarizes the in vivo efficacy of various antibiotics and combinations against A. baumannii in murine infection models, providing a benchmark for potential future studies on this compound.
| Antibiotic/Combination | Mouse Model | Infection Type | Key Efficacy Findings | Reference |
| Colistin + Fosfomycin | Pneumonia | Carbapenem-resistant A. baumannii | Significantly reduced bacterial load in lungs compared to controls at 24 and 48 hours.[4] | [4] |
| Colistin + Minocycline | Pneumonia | Carbapenem-resistant A. baumannii | Showed bactericidal and synergistic effects, significantly reducing bacterial loads compared to monotherapy.[4] | [4] |
| Imipenem + Amikacin | Septicemia | Imipenem-resistant A. baumannii | Resulted in 83.33% sterile blood cultures in a rat model, showing superior efficacy compared to monotherapy. | [5] |
| Ticarcillin-clavulanate + Sulbactam | Pneumonia | A. baumannii | Achieved the best survival rate (93%). | [6] |
| Imipenem + Rifampin | Pneumonia | A. baumannii | Produced a true bactericidal effect (≥3-log10 reduction of CFU/g of lung). | [6] |
| Minocycline + Rifampicin/Amikacin | Pneumonia | Multi-drug resistant A. baumannii | Showed lower mortality rates compared to tigecycline or polymyxin B monotherapy.[7] | [7] |
Experimental Protocols
To evaluate the in vivo efficacy of this compound, a standardized murine infection model, such as a sepsis or pneumonia model, would be essential. Below is a detailed methodology for a murine sepsis model.
Murine Sepsis Model Protocol
This protocol is adapted from established methods for testing antimicrobial agents in a systemic infection model.[8]
1. Animal Model:
-
Species: Female C57BL/6 or BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with access to food and water ad libitum.
-
Immunosuppression (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).[9]
2. Inoculum Preparation:
-
Bacterial Strain: A clinically relevant, virulent strain of multidrug-resistant Acinetobacter baumannii.
-
Culture: Grow the bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
-
Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL) for infection. The exact inoculum size should be determined in pilot studies to establish a lethal or sublethal infection as required.
3. Infection Procedure:
-
Route: Induce sepsis via intraperitoneal (IP) injection of the bacterial suspension.
-
Volume: Administer a standard volume (e.g., 0.1 mL) to each mouse.
4. Treatment Administration:
-
Groups:
-
Vehicle Control (e.g., saline or appropriate solvent for this compound)
-
This compound (various dose levels)
-
Comparator Antibiotic(s) (e.g., colistin, tigecycline)
-
-
Timing: Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Route and Dosing: Administer treatments via a clinically relevant route (e.g., subcutaneous or intravenous injection). The dosing regimen should be based on pharmacokinetic studies of this compound in mice.
5. Efficacy Assessment:
-
Endpoints:
-
Survival: Monitor and record survival rates over a defined period (e.g., 7 days).
-
Bacterial Burden: At specific time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice from each group. Aseptically collect blood and organs (e.g., spleen, liver, lungs), homogenize tissues, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Inflammatory Markers: Measure cytokine levels (e.g., IL-6, TNF-α) in plasma or peritoneal lavage fluid.
-
Visualizations
Mechanism of Action: this compound's Disruption of Heme Biosynthesis
This compound's novel mechanism of action does not target a specific bacterial protein but rather involves the direct sequestration of heme.[2][10] This disrupts the regulatory feedback of the heme biosynthesis pathway, leading to the accumulation of toxic porphyrin precursors and subsequent bacterial cell death.[10][11]
Caption: Proposed mechanism of this compound, involving heme sequestration and pathway dysregulation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in a murine model to assess the in vivo efficacy of this compound.
Caption: Workflow for evaluating this compound's in vivo efficacy in a murine sepsis model.
References
- 1. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumannii via Dysregulation of Heme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Broad Spectrum Antibiotic Xanthocillin X Effectively Kills Acinetobacter baumanniivia Dysregulation of Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ironing out New Antibiotic Mechanisms with Xanthocillin X - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Xantocillin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Xantocillin in a laboratory setting. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to protect from splashes. |
| Hands | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Body | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemicals. |
| Respiratory | Suitable Respirator | Recommended when handling the powder form to avoid inhalation of dust. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation of this compound dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended.
-
For long-term storage (months to years), store at -20°C.
-
This compound is stable for a few weeks during ordinary shipping at ambient temperatures.
Experimental Protocol: In Vitro Cancer Cell Viability Assay
This protocol details the methodology for assessing the effect of this compound on the viability of cancer cell lines, based on established research.[1]
1. Cell Culture:
- Culture human cancer cell lines (e.g., HepG2, A549, H1975, HCC827, H1650) in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]
2. Preparation of this compound Stock Solution:
- Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution.
- Further dilute the stock solution with the cell culture medium to achieve the desired final concentrations for the experiment.
3. Cell Viability Assay (MTT Assay):
- Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
- Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 24 to 48 hours.[3]
- After the treatment period, add MTT solution to each well and incubate for a few hours.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 450 nm and 630 nm) using a microplate reader to determine cell viability.[4]
Signaling Pathway: this compound-Induced Autophagy via MEK/ERK Inhibition
This compound has been shown to induce autophagy in cancer cells by inhibiting the MEK/ERK signaling pathway.[1] The diagram below illustrates this process.
Caption: this compound inhibits the MEK/ERK pathway, leading to the induction of autophagy.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Considered hazardous chemical waste. Collect in a designated, sealed container for chemical waste and dispose of according to institutional guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a biohazard bag or a designated container for chemical waste. Autoclaving may not be sufficient to degrade the compound. Follow institutional guidelines for chemical waste disposal. |
| Liquid Waste (e.g., used cell culture media) | Collect in a clearly labeled, sealed container. Do not pour down the drain. Treat as chemical waste and dispose of according to your institution's hazardous waste procedures. |
| Empty this compound Vials | Triple rinse the empty vial with a suitable solvent (e.g., ethanol). The rinsate should be collected as chemical waste. The rinsed vial can then be disposed of in the regular laboratory glass waste. |
References
- 1. SD118-Xanthocillin X (1), a Novel Marine Agent Extracted from Penicillium commune, Induces Autophagy through the Inhibition of the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
